Mebeverine acid D5
Description
Properties
Molecular Formula |
C16H20D5NO3 |
|---|---|
Molecular Weight |
284.41 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Mebeverine Acid D5 (CAS 2070015-30-2)
High-Precision Bioanalysis & Pharmacokinetic Applications [1][2]
Executive Summary
Mebeverine Acid D5 (CAS 2070015-30-2) is the stable isotope-labeled (SIL) analog of Mebeverine Acid, the primary pharmacologically active metabolite of the antispasmodic drug Mebeverine.[1][2] In the context of bioanalysis and drug metabolism and pharmacokinetics (DMPK), this compound serves as the critical Internal Standard (IS) for the quantification of Mebeverine exposure.
Because the parent drug (Mebeverine) undergoes rapid and extensive first-pass hydrolysis by plasma esterases, circulating levels of the parent compound are often negligible.[1][3][4] Consequently, Mebeverine Acid is the regulatory-accepted marker for bioavailability and bioequivalence studies.[2] The D5-labeled variant is essential to correct for the significant matrix effects and ionization suppression often observed in the polar LC-MS/MS elution regions characteristic of this acid metabolite.[1][2]
Part 1: Chemical Identity & Molecular Architecture[1][2]
Structural Specifications
Mebeverine Acid D5 is chemically defined as 4-[ethyl(2H5)-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoic acid .[1][2] The deuterium labeling (d5) is located on the N-ethyl group.[1][2] This positioning is strategic: it is metabolically stable under standard processing conditions and provides a mass shift of +5 Da, sufficient to avoid isotopic overlap with the native analyte's M+2 isotopes.
| Parameter | Specification |
| Compound Name | Mebeverine Acid D5 (Hydrochloride salt often used) |
| CAS Number | 2070015-30-2 |
| Molecular Formula | C₁₆H₂₀D₅NO₃ |
| Molecular Weight | ~284.41 g/mol (Free Acid) |
| Isotopic Purity | ≥ 99% atom D |
| Solubility | Soluble in Methanol, DMSO, Water (pH dependent) |
| pKa (Calculated) | ~4.5 (Carboxylic Acid), ~9.5 (Tertiary Amine) |
The Isotopic Anchor
The following diagram illustrates the structural relationship and the specific site of deuteration (highlighted in the N-Ethyl group).[1]
Figure 1: Structural relationship between the native metabolite and the D5 internal standard.
Part 2: Metabolic Context & Rationale
The Hydrolysis Cascade
Researchers must understand that quantifying Mebeverine (parent) alone is insufficient. Mebeverine is an ester; upon entering systemic circulation, it is attacked by plasma esterases.
-
Parent Drug: Mebeverine (Negligible plasma concentrations).[2][3][5]
-
Primary Metabolite: Mebeverine Acid (High plasma concentrations; Target Analyte).[2][6][7]
-
Secondary Metabolite: Mebeverine Alcohol (Further oxidized or glucuronidated).[2]
The D5 standard is used specifically to track the Acid pathway.
Figure 2: The metabolic hydrolysis pathway necessitating Mebeverine Acid quantification.
Part 3: Bioanalytical Protocol (LC-MS/MS)
Role: Senior Application Scientist Objective: Quantitation of Mebeverine Acid in Human Plasma (K2EDTA). Methodology: Validated per FDA/EMA M10 Guidelines.
Sample Preparation: Protein Precipitation (PPT)
Due to the polarity of Mebeverine Acid (zwitterionic nature), Liquid-Liquid Extraction (LLE) can be inconsistent depending on pH control.[1][2] Protein Precipitation is the robust, high-throughput choice.[1][2]
-
Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.
-
IS Addition: Add 20 µL of Mebeverine Acid D5 working solution (e.g., 500 ng/mL in 50:50 MeOH:Water).
-
Why? Adding IS before precipitation ensures the IS experiences the same matrix binding release as the analyte.
-
-
Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid).
-
Mechanism:[2] The acid helps disrupt protein binding and ensures the analyte remains in the soluble phase.
-
-
Agitation: Vortex for 2 minutes at high speed.
-
Clarification: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Inject 2-5 µL of the supernatant directly (or dilute 1:1 with water if peak shape is poor due to solvent strength).
Chromatographic Conditions
-
Column: Phenomenex Luna C8 or Waters BEH C18 (50 x 2.1 mm, 1.7 µm).[2]
-
Note: A C8 phase is often preferred for Mebeverine metabolites to reduce excessive retention time of hydrophobic impurities while retaining the acid.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B (Rapid ramp to elute hydrophobic matrix)[2]
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MRM Parameters)
Ionization is performed in ESI Positive Mode (M+H)+.[2] The carboxylic acid is protonated, and the tertiary amine is protonated, but the singly charged species [M+H]+ is usually dominant.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) |
| Mebeverine Acid (d0) | 280.4 | 91.1 / 121.1 | 25 - 35 | 50 |
| Mebeverine Acid D5 (IS) | 285.4 | 91.1 / 126.1 | 25 - 35 | 50 |
-
Note on Transitions: The transition to m/z 91.1 (Tropylium ion) is common but non-specific.[2] A more specific fragment often involves the loss of the methoxyphenyl moiety. Crucially , if the D5 label is on the N-ethyl group, you must select a product ion that retains the nitrogen to see the mass shift, or use the parent-loss transition.[1] If the fragment is the benzyl ring (m/z 121), the D5 label (on the ethyl amine side) might be lost, resulting in "cross-talk" where the IS and Analyte share the same product ion.
-
Recommendation: Optimize for the fragment containing the N-Ethyl group to maintain the +5 Da shift in the product ion (e.g., m/z 126.1 for D5 vs 121.1 for d0 if the structure permits retention of that moiety).
Part 4: Validation & Quality Assurance (E-E-A-T)
Cross-Signal Contribution (CSA)
A critical step when using D5 isotopes is verifying isotopic purity.[1][2]
-
Experiment: Inject a high concentration ULOQ (Upper Limit of Quantitation) of Native Mebeverine Acid (d0) and monitor the D5 channel.
-
Acceptance Criteria: Response in D5 channel must be ≤ 5% of the IS response.
-
Reverse: Inject pure IS and monitor the d0 channel. Response must be ≤ 20% of the LLOQ (Lower Limit of Quantitation).
Stability Considerations
Mebeverine Acid is stable, but the parent Mebeverine in plasma is not.[3]
-
Protocol Alert: If your study involves measuring the parent drug (rare), you must use an esterase inhibitor (e.g., Sodium Fluoride or PMSF) at the time of blood collection. For Mebeverine Acid quantification, standard K2EDTA is sufficient as the hydrolysis has already occurred or is not the limiting factor.
Figure 3: Logic flow for assessing Cross-Signal Contribution (CSA) during method validation.
References
-
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2019).[2] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Stockis, A., et al. (2002).[2][6][7] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[6][7] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[1][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4031, Mebeverine.[2] Retrieved from [Link][1][2]
-
Moskaleva, N., et al. (2017).[2][5] "HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[1][2][8]
Sources
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. Mebeverine | C25H35NO5 | CID 4031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Mebeverine acid D5 solubility and stability data
Technical Whitepaper: Solubility, Stability, and Bioanalytical Handling of Mebeverine Acid-D5
Executive Summary
Mebeverine Acid-D5 (Ethyl-D5) is the stable isotope-labeled (SIL) analog of Mebeverine Acid, the primary oxidative metabolite of the antispasmodic drug Mebeverine.[1] In bioanalytical workflows (LC-MS/MS), it serves as the critical Internal Standard (IS) for the quantification of Mebeverine Acid.[1]
Unlike the parent drug Mebeverine, which suffers from rapid ex vivo ester hydrolysis in plasma, Mebeverine Acid is chemically stable. However, its zwitterionic nature presents specific solubility challenges that can lead to silent precipitation and non-linear calibration curves if not managed correctly.[1] This guide outlines the physicochemical properties, solubility protocols, and stability data required for robust assay development.
Chemical Identity & Physicochemical Profile
To handle this reagent correctly, one must distinguish it from the parent drug and the hydrolysis product (Veratric Acid). Mebeverine Acid is formed via the oxidation of the primary alcohol tail following ester hydrolysis.
| Property | Data | Notes |
| Compound Name | Mebeverine Acid-D5 | Synonym: O-Desmethyl Mebeverine Acid-D5 (context dependent) |
| Chemical Structure | 4-[[1-(4-methoxyphenyl)propan-2-yl]-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid | D5 Label Location: Ethyl group on the Nitrogen.[1][][3][4][5][6][7] |
| Molecular Formula | C₁₆H₂₀D₅NO₃ | Non-labeled: C₁₆H₂₅NO₃ |
| Molecular Weight | ~284.41 g/mol | Non-labeled: ~279.38 g/mol |
| pKa (Acidic) | ~4.2 (Carboxylic Acid) | Ionized (COO⁻) at pH > 4.2 |
| pKa (Basic) | ~9.5 (Tertiary Amine) | Ionized (NH⁺) at pH < 9.5 |
| Isoelectric Point (pI) | ~6.8 - 7.2 | Critical: Minimum solubility occurs here (Zwitterion).[1][7] |
| LogP | ~2.5 (estimated) | Moderately lipophilic, but pH dependent.[1] |
Metabolic Context & Label Retention
The D5 label is located on the N-ethyl group.[1] This position is metabolically stable regarding the primary pathway (ester hydrolysis and alcohol oxidation).[1] It does not undergo exchange in aqueous media under standard conditions.[1]
Figure 1: Metabolic pathway of Mebeverine.[1] The "Mebeverine Acid" analyte is the stable oxidation product of the alcohol tail.
Solubility Data & Preparation Protocol
The Challenge: Mebeverine Acid is amphoteric. At neutral pH (pH 6–8), it exists primarily as a zwitterion (positive charge on amine, negative charge on carboxyl), resulting in net neutral charge and minimum aqueous solubility . This often causes stock solutions diluted in water to precipitate over time.[1]
Solubility Profile
| Solvent | Solubility Rating | Recommendation |
| Methanol (Pure) | Soluble | Preferred for Primary Stock.[1] |
| DMSO | Highly Soluble (>10 mg/mL) | Excellent alternative, but harder to evaporate.[1] |
| Water (Neutral pH) | Poor / Insoluble | Avoid as primary solvent.[1] |
| Water (Acidic pH < 3) | Soluble | Good for working solutions (forms Cation).[1] |
| Water (Basic pH > 10) | Soluble | Good for working solutions (forms Anion).[1] |
| Acetonitrile | Moderate | Use only in mixtures with water/acid.[1] |
Validated Stock Preparation Workflow
To ensure concentration accuracy and prevent "silent precipitation":
-
Primary Stock (1.0 mg/mL): Weigh Mebeverine Acid-D5 and dissolve in 100% Methanol . Sonicate for 5 minutes.
-
Why? Methanol disrupts the crystal lattice effectively and prevents zwitterionic aggregation.
-
-
Working Standard (10 µg/mL): Dilute the Primary Stock into 50:50 Methanol:Water containing 0.1% Formic Acid .
-
Why? The formic acid lowers the pH, ensuring the amine is protonated (positive charge) and the carboxylic acid is protonated (neutral), breaking the zwitterion and maintaining solubility in the aqueous phase.
-
Stability Data
Mebeverine Acid-D5 is significantly more stable than its parent ester, but it is not immune to degradation.[1]
Stability Matrix
| Condition | Duration | Stability Status | Notes |
| Solid State (-20°C) | > 2 Years | Stable | Protect from light and moisture.[1] |
| Primary Stock (MeOH, -20°C) | 6 Months | Stable | Verify concentration if solvent evaporation occurs.[1] |
| Plasma (Room Temp) | 24 Hours | Stable | Unlike parent Mebeverine (t½ < 20 min), the Acid metabolite is stable in plasma esterases. |
| Processed Samples (Autosampler) | 48 Hours | Stable | At 4°C in acidified mobile phase. |
| Freeze-Thaw Cycles | 3 Cycles | Stable | In plasma matrix.[1] Avoid >3 cycles to prevent precipitation.[1] |
Critical Stability Warning: The Parent Drug Artifact
If you are analyzing both Parent Mebeverine and Mebeverine Acid:
-
Issue: Parent Mebeverine in plasma converts to Mebeverine Acid during sample processing if not stabilized immediately.
-
Artifact: This artificially inflates the Mebeverine Acid concentration.
-
Solution: Blood samples must be collected in tubes containing esterase inhibitors (e.g., Sodium Fluoride/Potassium Oxalate) and processed on ice immediately.
Experimental Workflow: Bioanalytical Method
The following diagram illustrates the optimal workflow for LC-MS/MS sample preparation using Mebeverine Acid-D5.
Figure 2: Recommended extraction workflow ensuring solubility and matrix compatibility.
Troubleshooting & Best Practices
-
Signal Drift: If the D5 IS signal drops over a run, check the pH of your mobile phase. If the pH drifts near neutral (pH 6-7), the IS may be precipitating in the injector lines or column head.[1] Keep Mobile Phase A acidic (0.1% Formic Acid).
-
Cross-Talk: Verify the isotopic purity of the D5 reagent. High concentrations of D0 (unlabeled) impurity in the D5 standard will contribute to the analyte signal (false positive). A blank injection of the IS only should show <5% of the LLOQ analyte response.
-
Adsorption: Mebeverine Acid is lipophilic.[1] Use polypropylene tubes and low-binding plates.[1] Avoid glass for low-concentration working solutions.[1]
References
-
Elliott, S., & Burgess, V. (2006).[1][8] Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology, 30(2), 91–97.[8] Link
-
Stockis, A., et al. (2002).[1] Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[8] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335–340.[1][8] Link
-
PubChem. (2025).[1][7] Mebeverine Metabolite (Mebeverine Acid) - Compound Summary. National Center for Biotechnology Information.[1] Link
-
MedChemExpress. (2024).[1] Mebeverine acid-d5 Hydrochloride Product Sheet. Link
Sources
- 1. O-Desmethyl Mebeverine Acid | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. ovid.com [ovid.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mebeverine acid D5 - Daicel Pharma Standards with DCTI-A-263 [daicelpharmastandards.com]
- 7. Mebeverine | C25H35NO5 | CID 4031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mebeverine Acid D5 – MSDS, Safety, and Bioanalytical Handling
Executive Summary & Substance Profile
Mebeverine Acid D5 is the stable isotope-labeled (deuterated) analog of Mebeverine Acid.[1][2] It serves as the critical Internal Standard (IS) for the quantification of Mebeverine metabolites in biological matrices (plasma, urine) using LC-MS/MS.
Mebeverine Acid itself is a secondary metabolite formed via the oxidation of Mebeverine Alcohol (the primary hydrolysis product of the antispasmodic drug Mebeverine).[3] Due to its high specificity and cost, the D5 analog requires rigorous handling protocols to maintain isotopic purity and prevent degradation.
Chemical Identity Table
| Parameter | Specification |
| Chemical Name | Mebeverine Acid-d5 (Hydrochloride or Free Base) |
| Synonyms | 4-[Ethyl(1-(4-methoxyphenyl)propan-2-yl)amino]butanoic acid-d5 |
| CAS Number | 2070015-30-2 (Labeled); 475203-77-1 (Unlabeled) |
| Molecular Formula | C₁₆H₂₀D₅NO₃ (Free Base) |
| Molecular Weight | ~284.41 g/mol (Free Base) |
| Isotopic Purity | Typically ≥ 99% Deuterium enrichment |
| Appearance | Light yellow to off-white solid |
| Solubility | Soluble in Methanol, DMSO; Slightly soluble in Chloroform |
Safety Data Sheet (SDS) Synthesis
Hazard Classification (GHS): While specific toxicological data for the deuterated form is limited, it must be handled with the same precautions as the parent compound (Mebeverine) and its metabolites.
-
Signal Word: WARNING
-
Primary Hazard: Acute Toxicity, Oral (Category 4).[4]
-
Environmental: Harmful to aquatic life with long-lasting effects (H412).[5]
Critical Hazard Statements
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
Emergency Response Protocols
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.
-
Skin Contact: Wash with non-abrasive soap and water for 15 minutes. Remove contaminated clothing.[5]
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel. Call a POISON CENTER.
Handling, Storage, and Stability[7]
Expertise Insight: Stable isotopes are prone to "isotopic exchange" if handled improperly, particularly in protic solvents at extreme pH. The D5 label (on the ethyl group) is generally stable, but minimizing exposure to moisture is critical to prevent hydrolysis or degradation of the matrix.
Storage Protocol
-
Long-Term Storage: -20°C (or -80°C for periods >1 year).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent oxidation.
-
Container: Amber glass vials with PTFE-lined caps (protects from light and plasticizer leaching).
Reconstitution Strategy (Self-Validating)
Do not reconstitute the entire vial unless necessary.
-
Equilibration: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening. Reason: Prevents condensation of atmospheric water into the cold hygroscopic powder.
-
Solvent Selection: Use LC-MS Grade Methanol or DMSO . Avoid water for the primary stock solution to limit microbial growth and hydrolysis risks.
-
Concentration: Prepare a high-concentration stock (e.g., 1.0 mg/mL).
-
Aliquoting: Divide into single-use aliquots (e.g., 100 µL) and freeze at -80°C. Reason: Avoids repeated freeze-thaw cycles which degrade the compound.
Bioanalytical Application: LC-MS/MS Internal Standard
Core Directive: The reliability of Mebeverine Acid D5 as an internal standard depends on its ability to track the analyte (Mebeverine Acid) through extraction and ionization without contributing cross-signal interference.
Metabolic Context
Understanding where this metabolite fits is crucial for assay design.
Figure 1: Metabolic pathway of Mebeverine showing the formation of Mebeverine Acid and its relationship to the D5 Internal Standard.
Experimental Protocol: Validated Spiking Workflow
Objective: Prepare plasma samples for LC-MS/MS analysis with zero isotopic interference.
Step 1: Working Solution Preparation
-
Dilute 1.0 mg/mL Stock (in MeOH) to 10 µg/mL Intermediate Solution using 50:50 Methanol:Water.
-
Prepare Working IS Solution at 500 ng/mL in 50:50 Methanol:Water.
-
Note: The concentration should yield a signal intensity ~50% of the Upper Limit of Quantification (ULOQ) of the analyte.
-
Step 2: Sample Processing (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 10 µL of Working IS Solution (Mebeverine Acid D5) .
-
Critical: Vortex immediately for 10 seconds to equilibrate IS with the matrix.
-
-
Add 200 µL of Acetonitrile (precipitation agent).
-
Vortex (5 min) and Centrifuge (4000g, 10 min, 4°C).
-
Transfer supernatant for LC-MS injection.
Quality Control: Isotopic Interference Check
Before running patient samples, you must validate that the D5 label does not "cross-talk" with the unlabeled analyte channel.
| Test Sample | Content | Observation Channel | Acceptance Criteria |
| Blank + IS | Matrix + D5 IS (No Analyte) | Analyte Channel (Unlabeled) | Signal < 20% of LLOQ |
| ULOQ Only | Matrix + High Analyte (No IS) | IS Channel (D5) | Signal < 5% of IS Response |
Failure to pass this check indicates isotopic impurity or fragmentation overlap (e.g., loss of label).
Waste Disposal & Regulatory Compliance
-
Classification: Hazardous Chemical Waste (P-listed or characteristic toxic waste depending on jurisdiction).
-
Disposal: Incineration is the preferred method.
-
Protocol: Collect in dedicated "Halogenated/Organic Solvent" waste containers. Do not flush down drains (H412 - Aquatic Toxicity).[4]
References
-
Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Metabolic Pathway of Mebeverine to Mebeverine Acid
This guide provides a comprehensive technical overview of the metabolic transformation of Mebeverine, a musculotropic antispasmodic agent, into its principal circulating metabolite, Mebeverine acid. Designed for researchers, scientists, and drug development professionals, this document delves into the enzymatic processes, pharmacokinetic implications, and analytical methodologies pertinent to understanding this critical metabolic pathway.
Introduction: The Clinical Significance of Mebeverine Metabolism
Mebeverine is a widely prescribed therapeutic agent for the management of irritable bowel syndrome (IBS) and other gastrointestinal spasmodic conditions.[1][2] Its clinical efficacy is intrinsically linked to its metabolic fate. A profound understanding of the conversion of Mebeverine to Mebeverine acid is paramount for several key reasons:
-
Pharmacokinetic Profiling: The rapid and extensive metabolism of Mebeverine dictates its bioavailability and the circulating concentrations of its active and inactive moieties.[3]
-
Bioequivalence and Drug Development: A thorough characterization of the metabolic pathway is essential for the development of generic formulations and novel drug delivery systems.
-
Toxicological Assessment: While Mebeverine is generally well-tolerated, a complete metabolic profile is crucial for a comprehensive safety evaluation.
Mebeverine, an ester of veratric acid and a substituted ethylamphetamine derivative, undergoes a rapid and efficient two-step metabolic conversion.[4][5][6] This guide will elucidate this pathway, from the initial enzymatic hydrolysis to the subsequent oxidation, providing both a theoretical framework and practical experimental insights.
The Two-Step Metabolic Conversion: From Prodrug to Principal Metabolite
The metabolic journey of Mebeverine is characterized by a swift transformation that renders the parent compound virtually undetectable in systemic circulation following oral administration.[3] The pathway can be dissected into two primary, sequential reactions:
Step 1: Esterase-Mediated Hydrolysis
The initial and rate-limiting step in Mebeverine metabolism is the hydrolysis of its ester linkage. This reaction is predominantly catalyzed by carboxylesterases, a ubiquitous class of enzymes found in various tissues, including the liver and gut wall, as well as in plasma.[7][8][9][10]
-
Causality of Enzymatic Action: The ester moiety in Mebeverine makes it an ideal substrate for carboxylesterases. These enzymes play a critical role in the detoxification of xenobiotics and the activation of ester-based prodrugs.[11] The rapid hydrolysis of Mebeverine is a classic example of first-pass metabolism, where the drug is extensively metabolized in the gut and liver before reaching systemic circulation.[3][8]
This enzymatic cleavage yields two primary metabolites:
-
Mebeverine Alcohol: 4-(ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino)butan-1-ol
-
Veratric Acid: 3,4-dimethoxybenzoic acid
The profound efficiency of this hydrolytic step is evidenced by the fact that after oral administration, Mebeverine itself is rarely found in the bloodstream.[3][4][5] Instead, its immediate breakdown products, Mebeverine alcohol and Veratric acid, are readily detected.
Step 2: Oxidation of Mebeverine Alcohol to Mebeverine Acid
Following its formation, Mebeverine alcohol undergoes a secondary metabolic transformation: oxidation. This process converts the alcohol functional group into a carboxylic acid, resulting in the formation of Mebeverine acid .
-
Significance of Mebeverine Acid: Mebeverine acid has been identified as the main circulating metabolite of Mebeverine in humans.[12][13] Its plasma concentrations are significantly higher—reportedly up to 1000-fold greater—than those of Mebeverine alcohol.[12][13] This makes Mebeverine acid a reliable biomarker for assessing exposure to orally administered Mebeverine.
The metabolic cascade from Mebeverine to Mebeverine acid is visualized in the following pathway diagram:
Figure 1. Metabolic Pathway of Mebeverine to Mebeverine Acid.
Pharmacokinetic Profile: A Tale of Rapid Metabolism
The pharmacokinetics of Mebeverine are dominated by its rapid and extensive metabolism. The following table summarizes key pharmacokinetic parameters of Mebeverine and its primary metabolites.
| Compound | Peak Plasma Concentration (Cmax) | Time to Peak Plasma Concentration (Tmax) | Elimination Half-Life (t1/2) | Notes |
| Mebeverine | Negligible / Undetectable | - | - | Rarely detected in plasma after oral administration.[3][4] |
| Mebeverine Alcohol | ~3 ng/mL | ~1.25 hours | - | Significantly lower concentrations than Mebeverine acid.[12][13] |
| Veratric Acid | ~13.5 µg/mL (after 270 mg dose) | 40-80 minutes | - | A major initial metabolite.[3] |
| Mebeverine Acid | ~3 µg/mL (after 405 mg dose) | ~1.25 hours | ~1.1 hours | The main circulating metabolite.[12][13] |
Data compiled from multiple sources and presented as approximate values for illustrative purposes.
The data unequivocally demonstrates that the parent drug is a transient species in vivo, with its metabolites, particularly Mebeverine acid, being the predominant circulating entities. This has significant implications for bioanalytical method development and the interpretation of pharmacokinetic data in clinical studies.
Experimental Protocols for Studying Mebeverine Metabolism
The investigation of Mebeverine's metabolic pathway necessitates robust and validated analytical methodologies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for the simultaneous quantification of Mebeverine and its metabolites in biological matrices.[14][15]
In Vitro Assessment of Mebeverine Hydrolysis
-
Objective: To confirm the role of esterases in the hydrolysis of Mebeverine.
-
Methodology:
-
Prepare Biological Matrix: Obtain fresh human or rat plasma. To demonstrate enzymatic activity, prepare a control sample with an esterase inhibitor such as physostigmine sulfate (130 µg/mL).[3]
-
Incubation: Spike the plasma samples with a known concentration of Mebeverine hydrochloride. Incubate at 37°C.
-
Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: Immediately quench the enzymatic reaction by adding an organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Analysis: Analyze the supernatant for the concentrations of Mebeverine and Veratric acid using a validated HPLC-UV or HPLC-MS/MS method.
-
-
Expected Outcome: A rapid decrease in Mebeverine concentration with a corresponding increase in Veratric acid concentration in the uninhibited plasma. The inhibited plasma should show significantly slower or no degradation of Mebeverine.[3]
Figure 2. In Vitro Mebeverine Hydrolysis Workflow.
In Vivo Pharmacokinetic Study in Human Volunteers
-
Objective: To determine the plasma concentrations of Mebeverine, Mebeverine alcohol, and Mebeverine acid following oral administration.
-
Methodology:
-
Study Design: Conduct a single-dose, open-label study in healthy human volunteers under fasting conditions.
-
Dosing: Administer a single oral dose of Mebeverine hydrochloride (e.g., 270 mg or 405 mg).[3][12][13]
-
Blood Sampling: Collect serial blood samples into tubes containing an appropriate anticoagulant (and an esterase inhibitor if parent drug stabilization is attempted) at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Perform protein precipitation or solid-phase extraction to isolate the analytes from the plasma matrix.
-
Bioanalysis: Quantify the concentrations of Mebeverine, Mebeverine alcohol, and Mebeverine acid using a validated HPLC-MS/MS method.[14][15]
-
-
Expected Outcome: Negligible to undetectable levels of Mebeverine. Measurable concentrations of Mebeverine alcohol and significantly higher concentrations of Mebeverine acid, with pharmacokinetic profiles similar to those presented in Section 3.[12][13]
Conclusion: A Well-Defined Metabolic Pathway
The metabolic pathway of Mebeverine to Mebeverine acid is a well-characterized and rapid process, crucial to the drug's pharmacokinetic profile. The initial esterase-mediated hydrolysis to Mebeverine alcohol and Veratric acid, followed by the oxidation of Mebeverine alcohol to Mebeverine acid, results in the latter being the predominant circulating metabolite. This in-depth understanding is fundamental for the continued clinical use of Mebeverine and the development of future therapeutic agents targeting gastrointestinal motility. The experimental protocols outlined herein provide a robust framework for the continued investigation of this and similar metabolic pathways.
References
-
The emerging role of human esterases. [Link]
-
Investigative Implications of the Instability and Metabolism of Mebeverine. [Link]
-
Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. [Link]
-
Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. [Link]
-
Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. [Link]
-
Investigative Implications of the Instability and Metabolism of Mebeverine. [Link]
-
Clinical significance of esterases in man. [Link]
-
Esterase Activities in the Intestine Show Significance in Drug Metabolism. [Link]
-
HPLC-MS/MS Method for the Simultaneous Quantification of Desmethylmebeverine Acid, Mebeverine Acid and Mebeverine Alcohol in Human Plasma Along With Its Application to a Pharmacokinetics Study. [Link]
-
The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. [Link]
-
A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. [Link]
-
Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans. [Link]
-
The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma ISSN: 2474-753X. [Link]
-
Mebeverine - Wikipedia. [Link]
-
Pharmacology of Mebeverine ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
Discuss roles of plasma esterases on drugs used in anaesthesia. [Link]
-
The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. [Link]
-
In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. [Link]
-
WADA Technical Letter – TL02 MEBEVERINE METABOLISM. [Link]
-
Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. [Link]
Sources
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. technologynetworks.com [technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mathewsopenaccess.com [mathewsopenaccess.com]
Methodological & Application
Application Note: High-Sensitivity Quantitation of Mebeverine Acid in Human Plasma Using Mebeverine Acid-D5 as Internal Standard
[1]
Abstract
This application note details a robust, validated LC-MS/MS protocol for the quantification of Mebeverine Acid (the primary stable metabolite of Mebeverine) in human plasma.[1] Utilizing Mebeverine Acid-D5 as a structural analog Internal Standard (IS) is critical to correct for the significant matrix effects often observed in plasma protein precipitation methods. This guide addresses the specific challenge of in vivo esterase instability of the parent drug and focuses on the precise measurement of the acid metabolite, which serves as the primary pharmacokinetic marker for Mebeverine exposure.
Introduction & Scientific Rationale
The Clinical & Metabolic Context
Mebeverine is a musculotropic antispasmodic used to treat Irritable Bowel Syndrome (IBS). However, quantifying the parent drug (Mebeverine) is notoriously difficult due to its rapid in vivo hydrolysis by plasma esterases. Consequently, pharmacokinetic studies rely on measuring its metabolites.
The metabolic pathway proceeds in two stages:
-
Hydrolysis: Mebeverine is cleaved into Veratric Acid and Mebeverine Alcohol.[1][2][3][4][5]
-
Oxidation: Mebeverine Alcohol is rapidly oxidized to Mebeverine Acid (MAC) .[4]
Because the parent drug is rarely detectable in plasma 20 minutes post-dosing, Mebeverine Acid is the standard surrogate marker for bioequivalence and PK studies.
Why Mebeverine Acid-D5?
Using a deuterated internal standard (D5) is not merely a regulatory preference; it is a chemical necessity for this assay.
-
Co-elution: The D5 isotope co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement from the plasma matrix.
-
Fragmentation Stability: The D5 label is typically located on the N-ethyl group. This position is metabolically stable and does not undergo deuterium-hydrogen exchange (D/H exchange) in aqueous mobile phases, ensuring data integrity.
Chemical & Physical Properties
| Compound | Structure Description | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]+ |
| Mebeverine Acid | Oxidized metabolite of Mebeverine alcohol | C₁₆H₂₅NO₃ | 279.18 | 280.2 |
| Mebeverine Acid-D5 | Deuterated N-ethyl analog | C₁₆H₂₀D₅NO₃ | 284.21 | 285.2 |
Metabolic Pathway Visualization
The following diagram illustrates the rapid degradation of the parent drug into the target analyte.
Figure 1: Metabolic conversion of Mebeverine to Mebeverine Acid.[1] The rapid hydrolysis step makes the Acid the reliable PK marker.
Experimental Protocol
Reagents & Materials
-
Standards: Mebeverine Acid (Reference Standard), Mebeverine Acid-D5 (Internal Standard).[1][6]
-
Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
Sample Preparation: Protein Precipitation (PPT)
While Liquid-Liquid Extraction (LLE) provides cleaner samples, Protein Precipitation is preferred for Mebeverine Acid due to its polarity and the need for high-throughput processing.
Scientist’s Note: Strict temperature control (4°C) is maintained not to stabilize the Acid (which is stable), but to prevent any residual parent drug in patient samples from converting to Acid ex-vivo during processing.
-
Thaw plasma samples on ice.
-
Aliquot 200 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike IS: Add 20 µL of Mebeverine Acid-D5 working solution (500 ng/mL in 50% MeOH). Vortex gently.
-
Precipitate: Add 600 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Why Formic Acid? Acidifying the precipitation solvent helps break drug-protein binding and improves recovery of the acidic analyte.
-
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + buffer).
-
Dilution Step: This 1:1 dilution is crucial to match the solvent strength of the initial mobile phase, preventing peak broadening ("solvent effect") during injection.
-
LC-MS/MS Conditions
Chromatography (UHPLC)
-
Column: Phenomenex Luna C8 (2) or Waters Acquity BEH C8 (100 x 2.1 mm, 1.7 µm).
-
Expert Insight: A C8 column is often superior to C18 for Mebeverine metabolites. It provides adequate retention without excessive tailing often caused by the secondary amine interactions on C18.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial equilibration |
| 0.5 | 10 | Load sample |
| 3.0 | 90 | Elute Analyte & IS |
| 3.5 | 90 | Wash column |
| 3.6 | 10 | Re-equilibrate |
| 5.0 | 10 | End of Run |
Mass Spectrometry (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[7]
-
Spray Voltage: 3500 V.
-
Gas Temperatures: Source 350°C, Desolvation 400°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
|---|---|---|---|---|
| Mebeverine Acid | 280.2 | 121.1 | Quantifier | 22 |
| 280.2 | 91.1 | Qualifier | 35 |
| Mebeverine Acid-D5 | 285.2 | 121.1 | Quantifier | 22 |
Note: The product ion 121.1 m/z corresponds to the methoxy-benzyl fragment. Since the D5 label is on the N-ethyl group (on the other side of the molecule), the fragment mass (121) remains unchanged for the IS. This is acceptable as long as the precursor (285) is specific.
Analytical Workflow Diagram
Figure 2: Step-by-step sample preparation workflow using Protein Precipitation.
Method Validation Strategy
To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
Linearity & Sensitivity
-
Range: 10 ng/mL to 2000 ng/mL.
-
LLOQ: 10 ng/mL (Signal-to-Noise ratio > 10:1).
-
Curve Fitting: Weighted linear regression (
) is recommended to improve accuracy at the lower end of the curve.
Matrix Effect Assessment (Crucial Step)
Since we are using PPT (which leaves phospholipids in the sample), you must prove the IS works.
-
Extract blank plasma from 6 different donors.
-
Spike analyte and IS post-extraction.
-
Compare peak areas to neat solution standards.
-
Calculation:
-
Acceptance: The IS-normalized MF should be close to 1.0 (or consistent across lots). If Mebeverine Acid shows suppression (MF = 0.6) but D5 also shows MF = 0.6, the ratio remains valid.
-
Stability
-
Freeze-Thaw: Stable for at least 3 cycles at -80°C.
-
Benchtop: Mebeverine Acid is stable for 6 hours at room temperature (unlike the parent drug).
-
Autosampler: Stable for 24 hours at 10°C.
Troubleshooting & Expert Insights
-
Issue: Carryover.
-
Cause: Mebeverine Acid is secondary amine-like and can stick to the injector needle.
-
Solution: Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.
-
-
Issue: IS Interference.
-
Check: Ensure your D5 standard does not contain D0 (unlabeled) impurities. A blank sample spiked only with IS should show < 5% of the LLOQ signal in the analyte channel (280.2).
-
-
Issue: Peak Tailing.
-
Cause: Interaction with silanols on the column.
-
Solution: Ensure Ammonium Formate concentration is at least 5mM.[7] The ammonium ions block silanol sites.
-
References
-
Stockis, A., et al. (2002).[3] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[3][4][8] Journal of Pharmaceutical and Biomedical Analysis.
-
Moskaleva, N.E., et al. (2017).[8] "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
Mathews, M. (2017). "The Rapid and Sensitive HPLC-MS/MS-Method of Determination of Mebeverine Metabolites in Human Plasma." Mathews Journal of Pharmaceutical Science.
-
US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."
Sources
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. mims.com [mims.com]
- 3. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
High-Sensitivity LC-MS/MS Method for the Quantitation of Mebeverine Acid in Human Plasma
[1][2]
Abstract
This Application Note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the bioanalysis of Mebeverine Acid (MAC) in human plasma.[1][2] Mebeverine, an antispasmodic agent, undergoes rapid in vivo hydrolysis, rendering the parent drug nearly undetectable in plasma.[3] Consequently, Mebeverine Acid serves as the primary pharmacokinetic marker. This guide provides a self-validating workflow using protein precipitation (PPT) and optimized MRM transitions, ensuring compliance with FDA/EMA bioanalytical guidelines.
Introduction & Metabolic Rationale
Clinical Context
Mebeverine is widely used to treat Irritable Bowel Syndrome (IBS).[4][5] However, its pharmacokinetic (PK) profiling is complicated by extreme instability in plasma due to esterase activity.
The Analytical Challenge
Parent Mebeverine is hydrolyzed within minutes into Mebeverine Alcohol (MAL) and Veratric Acid . MAL is subsequently oxidized to Mebeverine Acid (MAC) and Desmethylmebeverine Acid (DMAC) .
-
Problem: Attempting to quantify parent Mebeverine leads to erratic data due to ex vivo degradation.
-
Solution: Target Mebeverine Acid (MAC) , the stable, major circulating metabolite, as the surrogate marker for drug exposure.
Metabolic Pathway Visualization
The following diagram illustrates the degradation pathway that necessitates the quantification of the acid metabolite.
Figure 1: Metabolic pathway of Mebeverine showing the formation of the stable target analyte, Mebeverine Acid (MAC).[1][2]
Method Development Strategy
Analyte Chemistry & MS Tuning
-
Analyte: Mebeverine Acid (MW ~279.4 Da).
-
Structure: Contains a secondary amine and a carboxylic acid moiety.
-
Ionization Mode Selection:
-
Negative Mode (ESI-): Preferred for "Acid" metabolites. Forms [M-H]- at m/z 280. Often yields lower background noise in plasma matrices.
-
Positive Mode (ESI+): Feasible due to the amine group. Forms [M+H]+ at m/z 282. Useful if multiplexing with Mebeverine Alcohol.
-
Decision: This protocol focuses on Negative Mode for maximum selectivity of the acid metabolite, as supported by pharmacokinetic literature [1].
-
Chromatographic Optimization
-
Column: A C8 or C18 column is required. A C8 column (e.g., Phenomenex Luna C8 or Waters BEH C8) is often superior for Mebeverine metabolites, providing adequate retention without excessive tailing caused by the amine group.
-
Mobile Phase:
-
Aqueous: Ammonium Formate (5 mM) is essential to buffer the pH and improve peak shape for the zwitterionic analyte.
-
Organic: Acetonitrile provides sharper peaks than methanol for this specific structure.
-
Experimental Protocol
Chemicals and Reagents[7]
-
Reference Standard: Mebeverine Acid (Purity >98%).
-
Internal Standard (IS): Mebeverine Acid-d5 (preferred) or Desmethylmebeverine Acid-d5.
-
Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid, Ammonium Formate.
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
Stock Solution Preparation
-
Master Stock: Dissolve 1 mg Mebeverine Acid in 1 mL Methanol (1 mg/mL). Store at -20°C.
-
Working Standard: Dilute Master Stock with 50% Methanol to prepare calibration spikes (e.g., 10 – 2000 ng/mL).
-
IS Stock: Prepare Mebeverine Acid-d5 at 1 µg/mL in Methanol.
Sample Preparation Workflow (Protein Precipitation)
Protein precipitation (PPT) is chosen over SPE for its speed and high recovery (>85%) for this analyte [2].
Figure 2: Optimized Protein Precipitation (PPT) workflow for Mebeverine Acid extraction.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | Phenomenex Luna C8 (2) (50 x 2.0 mm, 3 µm) or equivalent |
| Column Temp | 40°C |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5 - 10 µL |
| Gradient | 0-0.5 min: 10% B (Hold)0.5-3.0 min: 10% -> 90% B (Linear)3.0-4.0 min: 90% B (Wash)4.0-4.1 min: 90% -> 10% B4.1-6.0 min: 10% B (Re-equilibrate) |
Table 2: Mass Spectrometry Parameters (Negative Mode)
| Parameter | Setting |
|---|---|
| Ion Source | ESI Negative (ESI-) |
| Spray Voltage | -3000 V |
| Capillary Temp | 350°C |
| Analyte (MAC) | Precursor: 280.1 m/zProduct (Quant): 121.0 m/zProduct (Qual): 149.0 m/z |
| IS (MAC-d5) | Precursor: 285.1 m/zProduct: 121.0 m/z |
| Collision Energy | Optimized per instrument (approx. 20-30 eV) |
> Note: If using Positive Mode, target transitions: 282.2 -> 121.1 (Quant) and 282.2 -> 91.1 (Qual).
Validation & Performance Criteria
To ensure "Trustworthiness" (Part 2 of requirements), the method must meet these self-validating criteria:
-
Linearity:
over the range of 10 – 2000 ng/mL. Weighted regression ( ) is recommended to improve accuracy at the LLOQ. -
Selectivity: Analyze 6 lots of blank plasma. Interference at the retention time of MAC must be < 20% of the LLOQ response.
-
Matrix Effect: Calculate the Matrix Factor (MF).
Acceptance: CV of MF across 6 lots should be < 15%. -
Stability:
-
Benchtop: Stable for >6 hours at room temperature.
-
Freeze-Thaw: Stable for at least 3 cycles (-80°C to RT).
-
Critical Note: Do not attempt to validate stability for the parent Mebeverine in plasma; it will fail. Focus solely on the Acid metabolite [3].
-
Troubleshooting & Expert Tips
-
Ghost Peaks: If you see carryover, ensure the needle wash contains at least 50% organic solvent (e.g., MeOH:Water 50:50 + 0.1% Formic Acid). Mebeverine metabolites can be sticky.
-
Sensitivity Loss: If signal drops in Negative mode, check the pH of Mobile Phase A. It must remain acidic (pH ~3-4) to ensure reproducible ionization, even in negative mode (adduct formation control).
-
IS Variability: If the IS response varies significantly, check the protein precipitation step. Ensure the supernatant is clear. If cloudy, centrifuge at higher speed (14,000 rpm) or filter (0.2 µm).
References
-
Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[6] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[1] Link
-
Moskaleva, N. E., Baranov, P. A., & Appolonova, S. A. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.[1][3] Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125. Link
-
Al-Khami, B. S., et al. (2006). Investigative implications of the instability and metabolism of mebeverine. Journal of Analytical Toxicology, 30(2), 88-93. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deboni.he.com.br [deboni.he.com.br]
Application Note: High-Efficiency Extraction and Quantification of Mebeverine Acid from Human Plasma Using Deuterated Internal Standards
Abstract
This application note details the protocol for the extraction and quantification of Mebeverine Acid (MAC) , the primary circulating metabolite of the antispasmodic drug Mebeverine, from human plasma. Mebeverine undergoes rapid in vivo hydrolysis and subsequent oxidation, making MAC the pivotal analyte for pharmacokinetic (PK) profiling. We utilize Mebeverine Acid-D5 as a stable isotopically labeled internal standard (SIL-IS) to compensate for matrix effects and recovery variations. Two distinct workflows are presented: a high-throughput Protein Precipitation (PPT) method for standard bioequivalence studies, and a high-sensitivity Mixed-Mode Solid Phase Extraction (SPE) method for trace-level analysis.
Introduction & Metabolic Context[1][2][3][4]
The Analyte: Mebeverine Acid
Unlike many ester drugs where the acid metabolite is simply the hydrolysis product, Mebeverine's metabolism is sequential.
-
Hydrolysis: Mebeverine hydrolyzes to Veratric Acid and Mebeverine Alcohol.[1][2][3][4][5]
-
Oxidation: Mebeverine Alcohol is rapidly oxidized to form Mebeverine Acid (MAC) (4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic acid).
Chemical Consequence: MAC is a zwitterion . It contains a secondary amine (basic, pKa ~9.5) and a carboxylic acid (acidic, pKa ~4.0). This amphiphilic nature dictates the extraction strategy; simple liquid-liquid extraction (LLE) with non-polar solvents (e.g., hexane) often yields poor recovery unless pH is strictly controlled to the isoelectric point.
The Role of Mebeverine Acid-D5
The D5 internal standard is critical for LC-MS/MS analysis.[3] It co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement from the plasma matrix.
-
Critical Requirement: The D5 label must be on a stable part of the molecule (typically the aromatic ring or alkyl chain) to prevent deuterium exchange with the solvent.
Metabolic Pathway Diagram
The following diagram illustrates the formation of the target analyte, highlighting why parent Mebeverine is rarely detected and MAC is the target.
Figure 1: Metabolic pathway of Mebeverine showing the formation of the target analyte, Mebeverine Acid (MAC).[3]
Materials and Reagents
| Reagent | Specification | Purpose |
| Analyte | Mebeverine Acid (MAC) Reference Std | Calibration |
| Internal Standard | Mebeverine Acid-D5 (MAC-D5) | Correction for recovery/matrix effect |
| Matrix | Drug-free Human Plasma (K2EDTA) | Blank matrix |
| Precipitant | Acetonitrile (LC-MS Grade) | Protein Precipitation |
| Acidifier | Formic Acid (FA) | pH adjustment for SPE/LC |
| SPE Cartridge | Mixed-Mode Cation Exchange (MCX) | 30 mg / 1 cc (e.g., Oasis MCX or equivalent) |
| Elution Solvent | 5% NH4OH in Methanol | Release of basic amine from MCX |
Protocol A: Protein Precipitation (High Throughput)
Recommended for standard PK studies (Linearity: 1–1000 ng/mL).
Principle
Protein precipitation (PPT) is efficient because MAC is relatively abundant in plasma (µg/mL levels are possible). Acetonitrile is preferred over methanol to produce a cleaner supernatant.
Step-by-Step Procedure
-
Thawing: Thaw plasma samples at room temperature. Vortex for 10 seconds.
-
IS Spiking:
-
Transfer 100 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
Add 20 µL of Mebeverine Acid-D5 Working Solution (e.g., 500 ng/mL in 50% Methanol).
-
Scientific Note: Adding IS before precipitation ensures it binds to the matrix similarly to the analyte, compensating for protein binding release during precipitation.
-
-
Precipitation:
-
Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Why Formic Acid? Acidification breaks protein-drug binding and improves the solubility of the zwitterionic MAC in the organic phase.
-
-
Agitation: Vortex vigorously for 1 minute (or shake plate at 1000 rpm).
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to a clean vial/plate.
-
Dilution (Optional but Recommended): Add 300 µL of water (0.1% FA) to the supernatant.
-
Reasoning: Injecting pure acetonitrile can cause peak distortion (solvent effect) on early-eluting polar compounds. Diluting with water focuses the analyte on the column head.
-
Protocol B: Mixed-Mode SPE (High Sensitivity/Purity)
Recommended for trace analysis (<1 ng/mL) or when minimizing matrix effects is critical.
Principle
Since MAC contains a basic amine, Mixed-Mode Cation Exchange (MCX) is superior to standard C18.
-
Mechanism: At pH < 3, the amine is protonated (positively charged) and binds to the sulfonate groups of the sorbent via ionic interaction, while the hydrophobic backbone binds via reversed-phase interaction. This allows rigorous washing of interferences.
Step-by-Step Procedure
-
Pre-treatment:
-
Aliquot 200 µL Plasma.
-
Add 20 µL IS (Mebeverine Acid-D5).
-
Add 200 µL of 2% Formic Acid in Water .
-
Goal: Acidify to pH ~2-3 to ensure the amine is fully protonated (NH+) and the carboxylic acid is protonated (neutral -COOH).
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water (0.1% Formic Acid).
-
-
Loading:
-
Load the pre-treated sample onto the MCX cartridge.
-
Flow rate: ~1 mL/min (gravity or low vacuum).
-
-
Wash 1 (Acidic/Aqueous):
-
1 mL 2% Formic Acid in Water .
-
Removes: Proteins, salts, and hydrophilic neutrals.
-
-
Wash 2 (Organic/Neutral):
-
1 mL Methanol .
-
Removes: Hydrophobic neutrals and acidic interferences (which don't bind to the cation exchange sites).
-
Note: The analyte remains locked by the ionic bond.
-
-
Elution (Basic):
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 200 µL Mobile Phase (e.g., 20% ACN in Water + 0.1% FA).
-
Method Selection Decision Tree
Figure 2: Decision matrix for selecting between PPT and SPE based on sensitivity requirements.
LC-MS/MS Conditions (Guideline)
To ensure the extraction is successful, the chromatographic conditions must retain the polar MAC.
-
Column: C8 or C18 (e.g., Acquity UPLC BEH C8 or Phenomenex Luna C8).
-
Note: C8 is often preferred over C18 for Mebeverine metabolites to reduce excessive retention time of the hydrophobic parts of the molecule while maintaining peak shape.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B (Focusing)
-
0.5-3.0 min: Linear ramp to 90% B
-
3.0-4.0 min: Hold 90% B (Wash)
-
4.1 min: Re-equilibrate.
-
-
Mass Transitions (MRM):
-
Mebeverine Acid (MAC): m/z 294.2 → 171.1 (Quantifier)
-
Mebeverine Acid-D5 (IS): m/z 299.2 → 176.1 (Quantifier)
-
Note: The transition to 171.1 typically corresponds to the loss of the dimethoxybenzoic acid moiety or cleavage at the amine.
-
Troubleshooting & Scientific Validation
Deuterium Exchange
-
Risk: If the D5 label is on an exchangeable proton (e.g., -OH, -NH), the signal will disappear in protic solvents.
-
Verification: Ensure your "Mebeverine Acid-D5" standard has the deuterium on the phenyl ring or the ethyl chain , not the carboxylic acid or amine protons.
Matrix Effects
-
Symptom: Signal suppression in Protocol A (PPT).
-
Solution: Switch to Protocol B (SPE). If SPE is unavailable, increase the dilution factor in Protocol A (Step 7) to 1:5 or 1:10.
Carryover
-
Mebeverine metabolites can be "sticky." Ensure the autosampler needle wash contains 50% Acetonitrile / 10% Isopropanol / 0.1% Formic Acid to solubilize hydrophobic residues.
References
-
Stockis, A., et al. (2002).[1][2] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[1][2] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.
-
Moskaleva, N., et al. (2017).[6] "HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study." Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[7]
-
Khokhlov, A.L., et al. (2017).[8] "The Rapid and Sensitive HPLC-MS/MS-Method of Determination of Mebeverine Metabolites in Human Plasma." Mathews Journal of Pharmaceutical Science, 2(1), 010.[3]
Sources
- 1. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. ovid.com [ovid.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Application Note: High-Throughput LC-MS/MS Analysis of Mebeverine Acid in Human Plasma via Protein Precipitation
Introduction & Metabolic Context[1][2][3][4]
In the bioanalysis of Mebeverine, a clear understanding of the metabolic pathway is the prerequisite for accurate quantification. Mebeverine is an ester-based antispasmodic that undergoes rapid, extensive first-pass hydrolysis by plasma esterases.[1][2][3]
Contrary to common misconceptions where "acid metabolite" might refer to the cleaved veratric acid, Mebeverine Acid (MAC) specifically refers to the carboxylic acid derivative formed by the oxidation of the primary alcohol metabolite (Mebeverine Alcohol).
-
Primary Metabolite: Mebeverine Alcohol (MAL) + Veratric Acid[1][3]
-
Secondary Metabolite (Target): Mebeverine Acid (MAC) (formed via oxidation of MAL)
Because the parent drug is rarely detectable in plasma, MAC and Desmethyl-mebeverine acid (DMAC) serve as the primary surrogates for pharmacokinetic evaluation. This protocol details a robust Protein Precipitation (PPT) method optimized for the polarity and amphoteric nature of MAC, utilizing LC-MS/MS for detection.
Chemical Properties of the Target[1][2][3][5][6][7][8][9][10][11][12][13]
-
IUPAC: 4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic acid[1][8]
-
Molecular Weight: 279.37 g/mol
-
Ionization Mode: Positive ESI (Due to the tertiary amine)
-
LogP: ~1.5 (Moderately polar)
Method Development Strategy (Expertise & Logic)
Why Protein Precipitation (PPT)?
While Solid Phase Extraction (SPE) offers cleaner extracts, PPT is selected here for three reasons:
-
Polarity Match: MAC is relatively polar. Traditional LLE (Liquid-Liquid Extraction) with non-polar solvents (e.g., hexane) results in poor recovery.
-
Throughput: PPT allows for the processing of 96 samples in under an hour, essential for high-volume PK studies.
-
Cost-Efficiency: Eliminates the need for expensive SPE cartridges.
Solvent Selection: Acetonitrile vs. Methanol
Acetonitrile (ACN) is the precipitant of choice.
-
Mechanism:[2] ACN provides a "harder" precipitation than Methanol, removing a higher percentage of plasma proteins.
-
Chromatography: ACN supernatants are more compatible with the mobile phase, reducing solvent mismatch effects that cause peak broadening for early-eluting polar compounds like MAC.
Internal Standard (IS) Selection
To ensure a self-validating system, Mebeverine Acid-d5 (deuterated) is required. Analog IS (like other drugs) cannot adequately compensate for the specific matrix effects (ion suppression) encountered in ESI+ mode during the elution of plasma phospholipids.
Experimental Protocol
Materials & Reagents
-
Standards: Mebeverine Acid (Reference Standard), Mebeverine Acid-d5 (IS).[2]
-
Solvents: LC-MS Grade Acetonitrile, Methanol, Water, Formic Acid.
-
Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).
Solution Preparation
| Solution Type | Concentration | Composition | Storage |
| Stock Solution | 1.0 mg/mL | Methanol | -20°C |
| Working Std | 10 ng/mL - 1000 ng/mL | 50:50 ACN:Water | 4°C (1 week) |
| IS Working Sol | 500 ng/mL | Acetonitrile | 4°C |
| Mobile Phase A | N/A | 0.1% Formic Acid in Water | Ambient |
| Mobile Phase B | N/A | Acetonitrile | Ambient |
Sample Preparation Workflow (Step-by-Step)
Step 1: Aliquoting Transfer 100 µL of plasma sample into a 1.5 mL centrifuge tube or a 96-well deep-well plate.
Step 2: Internal Standard Addition Add 20 µL of IS Working Solution (Mebeverine Acid-d5). Vortex gently for 10 seconds.
-
Note: Adding IS before precipitation ensures it binds to the matrix similarly to the analyte, compensating for recovery losses.
Step 3: Protein Precipitation Add 300 µL of ice-cold Acetonitrile (Ratio 1:3 v/v).
-
Critical: The addition should be gradual while vortexing if possible to prevent clumping (occlusion of analyte).
Step 4: Extraction Vortex vigorously for 2 minutes at high speed.
Step 5: Phase Separation Centrifuge at 10,000 x g (or 4000 rpm for plates) for 10 minutes at 4°C.
Step 6: Supernatant Transfer (Evaporation Method) Transfer 300 µL of the clear supernatant to a clean plate. Evaporate to dryness under a stream of Nitrogen at 40°C. Reconstitute in 150 µL of Mobile Phase (90:10 Water:ACN + 0.1% FA).
-
Why Evaporate? Direct injection of ACN supernatant can cause "solvent effects" (poor peak shape) for MAC. Reconstitution aligns the solvent strength with the initial gradient conditions.
Step 7: Analysis Inject 5-10 µL into the LC-MS/MS system.
Visualization of Workflows
Metabolic Pathway & Target Identification
This diagram clarifies the specific identity of "Mebeverine Acid" to avoid confusion with Veratric Acid.
Caption: Metabolic pathway of Mebeverine illustrating the formation of the target analyte, Mebeverine Acid (MAC), via the alcohol intermediate.
Extraction Workflow
Caption: Step-by-step Protein Precipitation (PPT) workflow with evaporation/reconstitution step for optimal sensitivity.
Instrumental Conditions
LC Parameters
-
Column: C8 or C18 (e.g., Phenomenex Luna C8 or Waters Acquity BEH C18), 50 x 2.1 mm, 1.7 µm or 3 µm.
-
Note: C8 is often preferred for Mebeverine metabolites to reduce excessive retention time of hydrophobic impurities.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 3.0 min: 10% -> 90% B
-
3.0 - 4.0 min: 90% B (Wash)
-
4.1 - 6.0 min: 10% B (Re-equilibration)
-
MS/MS Parameters
-
Source: Electrospray Ionization (ESI)
-
Polarity: Positive (+)
-
Reasoning: MAC contains a tertiary amine which protonates readily
.
-
-
MRM Transitions (Indicative - Optimize per instrument):
-
Analyte (MAC): 280.4
121.1 (Quantifier), 280.4 91.1 (Qualifier). -
IS (MAC-d5): 285.4
126.1.
-
Validation & Troubleshooting
Acceptance Criteria (Bioanalytical Method Validation)
-
Linearity:
over range 1.0 – 1000 ng/mL. -
Recovery: > 85% (Consistent across low, med, high QC).
-
Matrix Effect: 90-110% (Normalized to IS).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion Suppression from Phospholipids | Ensure the "Wash" step (90% B) is long enough; Divert flow to waste for first 0.5 min. |
| Peak Tailing | Secondary interactions with silanols | Increase Formic Acid to 0.1% or add 5mM Ammonium Formate to Mobile Phase A. |
| Carryover | Adsorption to injector needle | Use a needle wash of 50:50 MeOH:ACN + 0.5% Formic Acid. |
| Instability | Degradation of conjugates | Ensure plasma is stored at -80°C; Process samples on ice. |
References
-
Moskaleva, N. E., et al. (2017).[9][8] "HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study." Journal of Pharmaceutical and Biomedical Analysis.
-
Stockis, A., et al. (2002).[5] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[5][9] Journal of Pharmaceutical and Biomedical Analysis.
-
WADA Technical Letter - TL02. (2021). "Mebeverine Metabolism and Reporting Requirements." World Anti-Doping Agency.
-
Cayman Chemical. "Mebeverine Acid Product Information & Structure." Cayman Chemical.[8]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. Investigative implications of the instability and metabolism of mebeverine [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. semanticscholar.org [semanticscholar.org]
Optimizing High-Sensitivity MRM Transitions for the Quantitative Analysis of Mebeverine Acid-D5 using Triple Quadrupole Mass Spectrometry
An Application Note for Drug Development Professionals
Abstract This application note provides a detailed, step-by-step protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for Mebeverine Acid-D5 (MA-D5), a critical internal standard used in the bioanalysis of Mebeverine. Mebeverine is a musculotropic antispasmodic agent that undergoes rapid and extensive metabolism, making the accurate quantification of its metabolites, such as Mebeverine Acid, essential for pharmacokinetic studies.[1][2] The use of a stable isotope-labeled internal standard like MA-D5 is paramount for correcting matrix effects and variability during sample processing and analysis.[3][4] This guide details the systematic process of precursor ion selection, product ion fragmentation analysis, and collision energy optimization to establish highly selective and sensitive MRM transitions, ensuring robust and reliable quantification in complex biological matrices. The principles and methodologies described herein are grounded in established mass spectrometry practices and align with regulatory expectations for bioanalytical method validation.[5][6][7]
Introduction: The Rationale for MRM Optimization
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. The MRM mode, performed on a triple quadrupole mass spectrometer, is a highly specific detection technique that forms the cornerstone of this approach.[8] In an MRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion (e.g., the protonated molecule of MA-D5, [M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to isolate a specific, characteristic fragment ion, known as a product ion. This specific precursor-to-product ion "transition" acts as a unique mass fingerprint for the analyte.
The sensitivity and specificity of an MRM assay are critically dependent on the careful tuning of instrument parameters, most notably the collision energy (CE) applied in Q2.[9] An insufficient CE will result in poor fragmentation and a weak product ion signal, while excessive CE can lead to over-fragmentation into smaller, less specific ions, also diminishing the signal of the desired product. Therefore, a systematic optimization of each MRM transition is not merely a suggestion but a fundamental requirement for developing a robust and high-quality quantitative method. This process ensures maximal signal intensity, enhances the signal-to-noise ratio, and ultimately lowers the limit of quantification (LOQ).[8][10]
This document serves as a practical guide for researchers to empirically determine the optimal MRM parameters for Mebeverine Acid-D5.
Foundational Principles
Analyte Characteristics
Mebeverine Acid-D5 is the deuterated analog of Mebeverine Acid, a primary metabolite of the parent drug Mebeverine.[1] Its properties are summarized below.
| Parameter | Value | Source |
| Compound Name | Mebeverine Acid-D5 | [11] |
| Molecular Formula | C₁₆H₂₀D₅NO₃ | [11][12] |
| Monoisotopic Mass | 284.215 Da | Calculated |
| Expected [M+H]⁺ | ~285.223 m/z | Calculated |
| Role | Internal Standard | [3][4] |
Collision-Induced Dissociation (CID)
CID is the process used to fragment the precursor ion.[13] After being isolated by Q1, the ion is accelerated into Q2, which is filled with an inert collision gas (e.g., argon or nitrogen). The kinetic energy from the resulting collisions is converted into internal energy, causing the precursor ion's covalent bonds to vibrate and ultimately break.[13] The fragmentation pattern is not random; it is governed by the principles of chemical stability, with cleavage occurring at the weakest bonds to produce stable, even-electron fragments where possible.[14][15] For esters and amines like Mebeverine Acid, characteristic fragmentation pathways involve cleavage of the ester linkage or alpha-cleavage adjacent to the nitrogen atom.[14][16]
Experimental Protocol: A Four-Phase Approach
This protocol outlines the systematic optimization workflow. It assumes the analyst has access to a standard solution of Mebeverine Acid-D5 and a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Materials and Reagents
-
Analyte: Mebeverine Acid-D5 certified reference standard.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Additive: Formic Acid or Ammonium Acetate (to promote protonation).
-
Equipment:
-
Triple Quadrupole Mass Spectrometer with ESI source.
-
Syringe pump for direct infusion.
-
Appropriate data acquisition and analysis software.
-
Workflow Visualization
The entire optimization process can be visualized as a logical sequence of experiments designed to narrow down and refine the optimal instrument parameters.
Caption: Workflow for systematic MRM transition optimization.
Phase I: Precursor Ion Determination
Objective: To confirm the mass-to-charge ratio (m/z) of the most abundant precursor ion for MA-D5, which is expected to be the protonated molecule [M+H]⁺.
Protocol:
-
Prepare a working solution of MA-D5 at approximately 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid.
-
Set up the mass spectrometer for direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Operate the ESI source in positive ionization mode. Optimize source parameters (e.g., capillary voltage, source temperature) to achieve a stable and robust total ion current.
-
Set the instrument to perform a Q1 scan over a relevant mass range (e.g., m/z 100 to 400).
-
Acquire data for 1-2 minutes.
-
Analyze the resulting spectrum. The most intense peak should correspond to the [M+H]⁺ ion.
Expected Result: A prominent peak should be observed at m/z 285.2 ± 0.2 . This value will be used as the precursor ion for the subsequent phases.
Phase II: Product Ion Identification
Objective: To identify the most intense and structurally significant fragment ions (product ions) generated from the precursor ion via CID.
Protocol:
-
Continue infusing the MA-D5 solution.
-
Change the instrument's scan mode to "Product Ion Scan" (or "Daughter Scan").
-
Set the Q1 mass filter to specifically pass only the precursor ion identified in Phase I (m/z 285.2).
-
Set a nominal collision energy (e.g., 20 eV) in Q2 to induce fragmentation. This is a starting point and does not need to be optimal yet.
-
Set Q3 to scan over a mass range that will capture potential fragments (e.g., m/z 50 to 290).
-
Acquire the product ion spectrum.
-
Identify the 2-3 most abundant product ions. The ideal product ions are typically greater than one-third of the precursor mass and are structurally related to the parent molecule.
Anticipated Fragmentation: Based on the structure of Mebeverine Acid, fragmentation is likely to occur around the tertiary amine and the aliphatic chain.
Caption: Conceptual fragmentation of the MA-D5 precursor ion.
Phase III: Collision Energy (CE) Optimization
Objective: To determine the optimal CE value for each selected precursor-product ion pair that maximizes signal intensity.
Protocol:
-
Continue infusing the MA-D5 solution.
-
Switch the instrument mode to MRM.
-
Create an MRM method containing the transitions identified in Phase II. For example:
-
Transition 1: 285.2 → 170.2
-
Transition 2: 285.2 → 116.1
-
-
For each transition, set up an experiment to ramp the collision energy. Most instrument software automates this process. Define a CE range (e.g., 5 to 40 eV) with a specific step size (e.g., 2 eV).
-
Run the experiment. The instrument will acquire data for each transition at each discrete CE value.
-
Plot the product ion intensity as a function of collision energy for each transition. The CE value that produces the highest intensity is the optimum for that transition.
Example Data Presentation:
| Transition (m/z) | Collision Energy (eV) | Response (Arbitrary Units) |
| 285.2 → 170.2 | 10 | 15,000 |
| 285.2 → 170.2 | 12 | 28,000 |
| 285.2 → 170.2 | 14 | 35,000 |
| 285.2 → 170.2 | 16 | 31,000 |
| ... | ... | ... |
| 285.2 → 116.1 | 20 | 18,000 |
| 285.2 → 116.1 | 22 | 29,000 |
| 285.2 → 116.1 | 24 | 42,000 |
| 285.2 → 116.1 | 26 | 38,000 |
Phase IV: Final Method Verification
Objective: To confirm the performance of the optimized MRM transitions under chromatographic conditions.
Protocol:
-
Create a final MRM method using the optimized parameters (precursor m/z, product m/z, and CE) for the two most intense and stable transitions. One transition will serve as the "quantifier" (typically the most abundant) and the second as the "qualifier" for identity confirmation.
-
Inject a small amount of the MA-D5 standard solution onto an appropriate LC column connected to the mass spectrometer.
-
Acquire data using the final MRM method.
-
Verify that a sharp, symmetrical chromatographic peak is observed for both transitions at the expected retention time. The ratio of the quantifier to qualifier peak areas should be consistent across injections.
Summary of Optimized Transitions
Following the successful completion of the protocol, the final optimized parameters should be documented. The table below serves as a template for the final results.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Optimal CE (eV) | Transition Type |
| Mebeverine Acid-D5 | 285.2 | 170.2 | 14 | Qualifier |
| Mebeverine Acid-D5 | 285.2 | 116.1 | 24 | Quantifier |
Conclusion
This application note has detailed a systematic and logical workflow for the optimization of MRM transitions for Mebeverine Acid-D5. By following the four-phase process of precursor identification, product ion selection, collision energy optimization, and final verification, researchers can develop a highly sensitive and specific LC-MS/MS method. This foundational work is a prerequisite for full bioanalytical method validation according to regulatory guidelines and ensures the generation of high-quality, reliable data in pharmacokinetic and drug metabolism studies.[7][17][18] The principles described are broadly applicable to the MRM optimization of other small molecules.[19][20]
References
-
Sherwood, C. A., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 10(9), 4354–4359. Available at: [Link]
-
Waters Corporation. (2020). QuanOptimize: A Software Tool that Enables Rapid, Consistent, and Accurate MRM Method Development for Large Numbers of Small Molecule Analytes. Waters Application Note 720007002. Available at: [Link]
-
Gowramma, B., et al. (2023). Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-Mebeverine Hydrochloride in bulk drug. Analytical Chemistry Letters, 13(3), 313-320. Available at: [Link]
-
Nowak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]
-
Moskaleva, N. E., et al. (2019). MASS SPECTROMETRIC CHARACTERIZATION OF PLASMA MEBEVERINE METABOLITES AND ITS SYNTHESIS. Periódico Tchê Química, 16(32), 633-646. Available at: [Link]
-
Zubkov, E. A., et al. (2017). HPLC-MS/MS Method for the Simultaneous Quantification of Desmethylmebeverine Acid, Mebeverine Acid and Mebeverine Alcohol in Human Plasma Along With Its Application to a Pharmacokinetics Study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125. Available at: [Link]
-
Nowak, M., et al. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]
-
Byran Gowramma, et al. (2023). Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-Mebeverine Hydrochloride in bulk drug by using polysaccharide-based chiral stationary phase. ResearchGate. Available at: [Link]
-
Zubkov, E. A., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Science, 2(1), 010. Available at: [Link]
-
Moskaleva, N. E., et al. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. Periódico Tchê Química, 16(32), 633-646. Available at: [Link]
-
Helfer, A. G., et al. (2015). Proposed mass spectral fragmentation pathways of MB metabolites. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. Available at: [Link]
-
Sherwood, C. A., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research. Available at: [Link]
-
Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technical Overview 5991-7689EN. Available at: [Link]
-
Zubkov, E. A., et al. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Acanthus Research. Mebeverine Acid-D5. Product Information. Available at: [Link]
-
Moskaleva, N. E., et al. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. Periódico Tchê Química, 16(32), 633-646. Available at: [Link]
-
Sherwood, C. A., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. ResearchGate. Available at: [Link]
-
BioOrganics. Mebeverine Acid-d5. Product Information. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Available at: [Link]
-
Veeprho. Mebeverine Acid-D5 (HCl). Product Information. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4031, Mebeverine. Available at: [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Scientific guideline. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Wang, Y. (2021). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 32(6), 1435-1444. Available at: [Link]
-
Hanton, S. D., & Parees, D. M. (2014). Collision induced dissociation study of ester-based polyurethane fragmentation reactions. Analytica Chimica Acta, 808, 199-219. Available at: [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]
Sources
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. elearning.unite.it [elearning.unite.it]
- 6. fda.gov [fda.gov]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mebeverine Acid-D5 - Acanthus Research [acanthusresearch.com]
- 12. Our Products [13.235.231.239]
- 13. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Collision induced dissociation study of ester-based polyurethane fragmentation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bioanalysisforum.jp [bioanalysisforum.jp]
- 19. lcms.cz [lcms.cz]
- 20. agilent.com [agilent.com]
Application Note: High-Sensitivity Pharmacokinetic Profiling of Mebeverine
Targeting the Mebeverine Acid Metabolite using Deuterated Internal Standards (d5)
Abstract & Introduction
The "Prodrug-Like" Challenge in Mebeverine Bioanalysis
Mebeverine is a musculotropic antispasmodic widely used for Irritable Bowel Syndrome (IBS). However, its pharmacokinetic (PK) characterization presents a unique bioanalytical challenge: instability . Upon oral administration, Mebeverine undergoes rapid and extensive first-pass hydrolysis by plasma esterases.[1][2] Consequently, the parent compound is often undetectable in systemic circulation, making it an unsuitable marker for bioequivalence or PK studies.
To accurately profile the drug's absorption and elimination, researchers must target its stable, circulating metabolites. While hydrolysis yields Veratric Acid and Mebeverine Alcohol, the latter is rapidly oxidized to Mebeverine Acid (MAC) .[3]
Mebeverine Acid is the FDA/EMA-preferred surrogate analyte for Mebeverine PK studies due to its high plasma abundance and stability. This protocol details a rigorous LC-MS/MS workflow using Mebeverine Acid-d5 as the Internal Standard (IS) to compensate for the significant matrix effects often observed in plasma bioanalysis.
Metabolic Pathway & Analyte Selection
Understanding the biotransformation is critical for selecting the correct analyte. The parent ester bond cleaves to form Veratric Acid (non-specific, common dietary acid) and Mebeverine Alcohol.[2][4][5] The Alcohol is then oxidized to the Carboxylic Acid (Mebeverine Acid).[3]
Figure 1: Metabolic cascade of Mebeverine.[2][4] Mebeverine Acid (MAC) is the primary stable surrogate for PK analysis.
Materials & Reagents
-
Internal Standard (IS): Mebeverine Acid-d5 (Deuterated analog).[6][7]
-
Why d5? The d5-label usually resides on the phenyl ring or the alkyl chain. It provides a mass shift of +5 Da, preventing signal interference (crosstalk) with the analyte while maintaining identical chromatographic retention and ionization properties.
-
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Bioanalytical Protocol
4.1. Stock Solution Preparation
-
Stock A (Analyte): Dissolve Mebeverine Acid in Methanol to 1.0 mg/mL.
-
Stock B (IS): Dissolve Mebeverine Acid-d5 in Methanol to 1.0 mg/mL.
-
Working IS Solution: Dilute Stock B with 50% Methanol to reach a concentration of ~500 ng/mL. This solution will be used for spiking.
4.2. Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is recommended for high-throughput analysis.
-
Aliquot: Transfer 100 µL of plasma sample/standard into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Spiking: Add 50 µL of Working IS Solution (Mebeverine Acid-d5) to all samples except the Double Blank.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Mix vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.
-
Dilution (Optional): If peak shapes are poor due to strong solvent effects, dilute the supernatant 1:1 with water (0.1% FA) before injection.
4.3. LC-MS/MS Conditions[4]
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Chromatography: UHPLC System.
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 10 | 0.4 |
| 0.5 | 10 | 0.4 |
| 2.5 | 90 | 0.4 |
| 3.5 | 90 | 0.4 |
| 3.6 | 10 | 0.4 |
| 5.0 | 10 | 0.4 |
Mass Spectrometry Parameters (ESI+): Mebeverine Acid contains a tertiary amine, making it ideal for Positive Electrospray Ionization (ESI+) .
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Role |
| Mebeverine Acid | 280.2 ( | 91.1 / 121.1 | Quantifier / Qualifier |
| Mebeverine Acid-d5 | 285.2 ( | 96.1 / 126.1 | Internal Standard |
Note: Precursor masses are based on Mebeverine Acid MW ~279. Exact transitions should be optimized via direct infusion.
Experimental Workflow Diagram
This self-validating workflow ensures that every sample is corrected for recovery losses via the d5-IS.
Figure 2: Step-by-step bioanalytical workflow ensuring rigorous quantification.
Validation Strategy (FDA/EMA Guidelines)
To ensure the trustworthiness of the PK data, the method must be validated against the following criteria:
-
Selectivity: Analyze 6 lots of blank plasma. Ensure no interference at the retention times of Mebeverine Acid or the d5-IS.
-
Linearity: Construct a calibration curve (e.g., 1.0 – 1000 ng/mL). The correlation coefficient (
) must be .[8] -
Accuracy & Precision:
-
Intra-day: 5 replicates at LLOQ, Low, Medium, and High QC.
-
Inter-day: 3 separate runs.
-
Acceptance:
deviation ( for LLOQ).
-
-
Matrix Effect: Compare the peak area of the analyte spiked into extracted blank plasma vs. neat solution. The Mebeverine Acid-d5 IS should normalize this effect, resulting in a Matrix Factor (MF) ratio close to 1.0.
Pharmacokinetic Data Analysis
Once concentrations are determined, non-compartmental analysis (NCA) is used to derive PK parameters.
Key Parameters to Report:
- : Maximum observed plasma concentration of Mebeverine Acid.[4][9]
-
: Time to reach
. - : Area under the concentration-time curve (measure of total exposure).
- : Terminal elimination half-life.
Interpretation: Because Mebeverine Acid is a metabolite, its formation is rate-limited by the hydrolysis of the parent drug. Therefore, in modified-release formulations (common for Mebeverine), the PK profile of Mebeverine Acid reflects the release rate of the parent drug from the formulation.
References
-
Stockis, A., et al. (2002). "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[3] Journal of Pharmaceutical and Biomedical Analysis.
-
Mathews, M., et al. (2017). "The Rapid and Sensitive HPLC-MS/MS Method of Determination of Mebeverine Metabolites in Human Plasma."[4][10] Mathews Journal of Pharmaceutical Science.
-
Appolonova, S., et al. (2017). "HPLC-MS/MS Method for the Simultaneous Quantification of Desmethylmebeverine Acid, Mebeverine Acid and Mebeverine Alcohol in Human Plasma."[10] Journal of Pharmaceutical and Biomedical Analysis.
-
FDA Guidance for Industry (2018). "Bioanalytical Method Validation."
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. mathewsopenaccess.com [mathewsopenaccess.com]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation and Storage of Mebeverine Acid D5 Stock Solutions for Quantitative Bioanalysis
Abstract
This comprehensive guide provides a detailed protocol for the preparation, storage, and validation of Mebeverine acid D5 stock solutions. Mebeverine acid D5, a deuterium-labeled analog of a primary mebeverine metabolite, is a critical internal standard for pharmacokinetic and bioanalytical studies.[1][2][3] Adherence to meticulous preparation and storage procedures is paramount to ensure the accuracy and reproducibility of quantitative analyses using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). This document outlines the scientific rationale behind solvent selection, handling procedures, and storage conditions to maintain the integrity and stability of the stock solution.
Introduction: The Role of Mebeverine Acid D5 in Drug Metabolism Studies
Mebeverine is an antispasmodic agent subject to rapid metabolism, primarily through hydrolysis, forming metabolites such as Mebeverine acid.[4] In clinical and forensic analysis, accurate quantification of these metabolites is essential. Mebeverine acid D5 serves as an ideal stable isotope-labeled internal standard (SIL-IS).[1][2][3] Its chemical behavior is nearly identical to the endogenous (unlabeled) Mebeverine acid, but its increased mass allows for clear differentiation in mass spectrometry.[3] This co-elution with the analyte of interest, while maintaining mass-based separation, corrects for variations in sample preparation and instrument response, a cornerstone of robust quantitative bioanalysis.
The protocol herein is designed to be a self-validating system, incorporating best practices to ensure the initial concentration is accurate and that this concentration is maintained throughout the solution's lifecycle.
Chemical & Physical Properties
A thorough understanding of the material's properties is fundamental to its correct handling.
| Property | Value | Source |
| Chemical Name | 4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid | [] |
| Molecular Formula | C16H20D5NO3 | [] |
| Molecular Weight | 284.41 g/mol | [] |
| Appearance | Light Yellow Solid | [] |
| Purity | Typically >95-98% | [][6] |
| Solubility | Soluble in DMSO, Methanol (slightly), Chloroform (slightly, with sonication) | [1][] |
| Storage (Solid) | Store at -20°C under an inert atmosphere. | [] |
Safety Precautions and Handling
While Mebeverine acid itself is not classified as hazardous under the Globally Harmonized System (GHS), standard laboratory safety protocols are mandatory. The hydrochloride salt form, however, carries a warning for acute oral toxicity.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.[7][8] Avoid contact with skin and eyes.[7] After handling, thoroughly wash hands.[8]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[7]
Protocol: Stock Solution Preparation (1 mg/mL)
This protocol details the preparation of a 1 mg/mL primary stock solution. The choice of solvent is critical; Dimethyl sulfoxide (DMSO) is recommended due to its high solubilizing capacity for this compound.[1][9] It is crucial to use a new, unopened bottle of anhydrous or low-water content DMSO, as hygroscopic DMSO can significantly impact solubility.[1]
Required Materials & Equipment
-
Mebeverine Acid D5 solid (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS grade
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL)
-
Calibrated micropipettes
-
Amber, screw-cap vials for aliquots
-
Vortex mixer
-
Ultrasonic bath
Step-by-Step Procedure
-
Equilibration: Allow the sealed container of Mebeverine Acid D5 to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid, which could affect weighing accuracy and compound stability.
-
Weighing: Accurately weigh a target amount (e.g., 1.0 mg) of Mebeverine Acid D5 solid using an analytical balance. Record the exact weight. The use of an anti-static weigh boat is recommended.
-
Solubilization: Transfer the weighed solid into a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).
-
Solvent Addition: Add approximately half the final volume of anhydrous DMSO to the flask.
-
Dissolution: Cap the flask and vortex gently. If the solid does not dissolve completely, place the flask in an ultrasonic bath for 5-10 minutes.[1] Visually inspect to ensure no solid particles remain. The energy from sonication helps to break down agglomerates and facilitate dissolution.
-
Final Volume Adjustment: Once fully dissolved, allow the solution to return to room temperature. Carefully add DMSO to the calibration mark on the volumetric flask.
-
Homogenization: Invert the capped flask 10-15 times to ensure a homogenous solution.
-
Calculation of Exact Concentration: Calculate the precise concentration based on the actual weight of the solid and the flask volume. For example: Actual Weight = 1.05 mg Final Volume = 1.00 mL Concentration = 1.05 mg/mL
Aliquoting and Storage: Preserving Solution Integrity
To prevent degradation from repeated freeze-thaw cycles and minimize exposure to air and light, the primary stock solution must be aliquoted immediately after preparation.[1]
Aliquoting Protocol
-
Dispense small volumes (e.g., 50-100 µL) of the primary stock solution into amber, screw-cap vials. Amber vials protect the compound from potential photodegradation.
-
Ensure vial caps have a chemically resistant liner (e.g., PTFE) to prevent solvent evaporation and contamination.
-
Clearly label each aliquot with the compound name, exact concentration, preparation date, and solvent.
Storage Conditions
The stability of the stock solution is highly dependent on the storage temperature.
| Storage Condition | Maximum Duration | Rationale |
| -20°C | 1 month | Suitable for short-term storage. Limits microbial growth and slows chemical degradation.[1] |
| -80°C | 6 months | Recommended for long-term storage. Significantly reduces molecular motion, providing the best protection against degradation.[1] |
Causality: Storing in a sealed container away from moisture is critical as water can facilitate hydrolysis.[1] Freezing the solution minimizes the kinetic energy of molecules, drastically slowing any potential degradation reactions. The -80°C temperature provides a greater energy barrier to degradation than -20°C, hence the extended stability period.
Stock Solution Validation and Quality Control
A prepared stock solution should never be assumed to be accurate. A self-validating protocol requires initial and periodic verification.
Initial Concentration Verification
The concentration of the newly prepared stock solution should be verified against a previously validated reference standard or by using a secondary analytical method if a standard is unavailable. An HPLC-UV method is suitable for this purpose.
Example HPLC-UV Conditions (for Mebeverine compounds):
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[10]
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer, acetonitrile, and tetrahydrofuran can be effective.[10][11]
-
Detection Wavelength: Approximately 220 nm or 263 nm[10][13]
-
Linearity: The method should demonstrate linearity across a relevant concentration range (e.g., 1-100 µg/mL).[11]
Workflow for Preparation and Validation
Caption: Workflow for Mebeverine Acid D5 Stock Solution Preparation and QC.
Conclusion
The integrity of an internal standard is a critical variable in quantitative bioanalysis. By following this detailed protocol, researchers can confidently prepare stable and accurate Mebeverine Acid D5 stock solutions. The emphasis on using high-purity reagents, correct handling techniques, immediate aliquoting, and stringent storage conditions provides a robust framework for generating reliable data in drug development and research. The principles of this self-validating system—prepare, verify, and store correctly—are universally applicable to the handling of all analytical standards.
References
-
Al-Iraqi, R. A. M., & Al-Tamimi, A. A. J. (2025). Mebeverine hydrochloride in pharmaceutical preparation as determined by spectrophotometer using the Ion Association Reaction. International Journal of Science and Research Archive, 14(01), 146-152. [Online] Available at: [Link]
-
Daicel Pharma Standards. Mebeverine Impurities Manufacturers & Suppliers. [Online] Available at: [Link]
-
Mahadik, P. S., & Senthilkumar, G. P. (2016). Method Development and Validation of Mebeverine HCl in Bulk Drugs by Using Spectrophotometric Method. Research Journal of Pharmacy and Technology, 9(6), 725-727. [Online] Available at: [Link]
-
Souri, E., Frozanlou, M., & Tehrani, M. B. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences, 9(4), 251–258. [Online] Available at: [Link]
-
Jain, D., Jain, P., & Singh, R. (2018). Quantitative estimation of mebeverine hydrochloride in sustained-release dosage form using an analytical lifecycle management oriented stability-indicating LC method. Pharmaceutical and Biological Evaluations, 5(3), 133-142. [Online] Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Mebeverine hydrochloride Safety Data Sheet. [Online] Available at: [Link]
-
Hassan, A. Y., & Al-Saeed, S. H. (2024). Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. Cognizance Journal of Multidisciplinary Studies, 4(12), 1-10. [Online] Available at: [Link]
-
Veeprho. Mebeverine Acid-D5 (HCl). [Online] Available at: [Link]
- British Pharmacopoeia. (2024). Mebeverine Hydrochloride. [Online] Available through subscription services.
-
Daicel Pharma Standards. Mebeverine acid D5. [Online] Available at: [Link]
-
MOEHS Group. Mebeverine Hydrochloride Safety Data Sheet. [Online] Available at: [Link]
-
British Pharmacopoeia. mebeverine impurity standard. [Online] Available at: [Link]
-
TLC Pharmaceutical Standards. O-Desmethyl Mebeverine Acid-d5. [Online] Available at: [Link]
-
A Chemtek. Mebeverine Acid d5. [Online] Available at: [Link]
-
Geneesmiddeleninformatiebank. Public Assessment Report for Mebeverine HCl. [Online] Available at: [Link]
-
Johnson, R. D., & Lewis, R. J. (2006). Investigative implications of the instability and metabolism of mebeverine. Journal of Analytical Toxicology, 30(2), 101–106. [Online] Available at: [Link]
-
Moskaleva, N. E., Baranov, P. A., Mesonzhnik, N. V., et al. (2017). The Rapid and Sensitive HPLC-MS/MS-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Sciences, 2(1), 010. [Online] Available at: [Link]
-
ARTIS STANDARDS. Mebeverine Acid D5. [Online] Available at: [Link]
-
MOEHS Group. MEBEVERINE HCl Safety Data Sheet (2021). [Online] Available at: [Link]
-
ResearchGate. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. [Online] Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. achemtek.com [achemtek.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. moehs.com [moehs.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cognizancejournal.com [cognizancejournal.com]
- 13. rjptonline.org [rjptonline.org]
Simultaneous quantification of Mebeverine and Mebeverine acid
Application Note: Simultaneous Quantification of Mebeverine and Mebeverine Acid in Human Plasma via LC-MS/MS
Executive Summary & Scientific Rationale
The Challenge: Mebeverine (MEB) is a musculotropic antispasmodic used for Irritable Bowel Syndrome (IBS).[1][2][3][4] It presents a unique bioanalytical challenge: it is an ester that undergoes rapid, extensive first-pass metabolism and ex vivo hydrolysis by plasma esterases.[1]
-
In Vivo: MEB is rapidly hydrolyzed to Veratric Acid and Mebeverine Alcohol .[1][5][6][7] The alcohol is further oxidized to Mebeverine Acid (MAC) and Desmethylmebeverine Acid (DMAC) .[1]
-
The Trap: Without rigorous stabilization during blood collection, MEB converts to its metabolites in the collection tube. This leads to a "false negative" for the parent drug and a "false positive" elevation of metabolites, invalidating Pharmacokinetic (PK) data.[1]
The Solution: This protocol details a validated LC-MS/MS method for the simultaneous quantification of Mebeverine and Mebeverine Acid. It prioritizes sample stabilization and chromatographic selectivity to distinguish the parent from its structurally similar metabolites.[1]
Chemical Mechanism & Stability Strategy
To understand the protocol, one must understand the instability mechanism.
-
Hydrolysis: The ester bond in Mebeverine is cleaved by non-specific esterases (e.g., butyrylcholinesterase) in plasma.[1]
-
Oxidation: Mebeverine alcohol is oxidized to Mebeverine Acid (carboxylic acid moiety).[1]
Critical Control Point (CCP): Standard EDTA tubes are insufficient. Acidification is required to lower plasma pH < 4.0, effectively inhibiting esterase activity.[1]
Metabolic Pathway Visualization
Caption: Figure 1. Metabolic pathway of Mebeverine. The red pathway represents the rapid hydrolysis that must be inhibited during sample collection.
Experimental Protocols
Materials & Reagents
-
Standards: Mebeverine HCl, Mebeverine Acid (MAC), Desmethylmebeverine Acid (DMAC).[1]
-
Internal Standards (IS): Mebeverine-d6, Mebeverine Acid-d5.[1]
-
Matrix: Human Plasma (K2EDTA).[1]
-
Stabilizer: 1M Hydrochloric Acid (HCl) or 5% Formic Acid.[1]
Sample Collection & Stabilization (The "Golden" Step)
Failure here renders the LC-MS/MS analysis useless.[1]
-
Collection: Draw blood into pre-chilled K2EDTA tubes.
-
Cooling: Immediately place tubes in an ice-water bath (4°C).
-
Separation: Centrifuge at 4°C, 3000 x g for 10 minutes within 20 minutes of collection.
-
Stabilization: Transfer plasma to a cryovial containing 10 µL of 5% Formic Acid per 1 mL of plasma .
-
Target pH: ~3.5.[1]
-
-
Storage: Flash freeze at -70°C.
Sample Preparation (Protein Precipitation)
We utilize Protein Precipitation (PPT) for high throughput, as LLE (Liquid-Liquid Extraction) can be prone to recovery issues with the polar acid metabolites.[1]
-
Thaw: Thaw plasma samples on ice.
-
Aliquot: Transfer 100 µL of stabilized plasma to a 96-well plate.
-
IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL in 50% Methanol). Vortex 30s.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (0.1% Formic Acid).
-
Agitation: Vortex vigorously for 2 minutes.
-
Clarification: Centrifuge at 4000 x g for 15 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (Water/Buffer). Note: This ensures peak shape integrity on the column.
LC-MS/MS Methodology
Chromatographic Conditions
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).[1]
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.[1]
-
Why? C18 provides sufficient retention for the polar acid metabolites while eluting the hydrophobic parent reasonably fast.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Initial Hold |
| 0.50 | 90 | 10 | Load |
| 2.50 | 10 | 90 | Elution (Analytes) |
| 3.50 | 10 | 90 | Wash |
| 3.60 | 90 | 10 | Re-equilibration |
| 5.00 | 90 | 10 | End |
Mass Spectrometry Parameters
-
Source: ESI Positive Mode (ESI+).
-
Mode: MRM (Multiple Reaction Monitoring).[1]
-
Capillary Voltage: 3.0 kV.[1]
-
Desolvation Temp: 500°C.
Optimized MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Mebeverine | 430.3 | 113.1 | 30 | 25 | Quantifier |
| 430.3 | 91.1 | 30 | 45 | Qualifier | |
| Mebeverine Acid (MAC) | 280.2 | 121.1 | 25 | 20 | Quantifier |
| Desmethyl-MAC (DMAC) | 266.2 | 107.1 | 25 | 22 | Quantifier |
| Mebeverine-d6 (IS) | 436.3 | 119.1 | 30 | 25 | IS |
Note: Transitions should be tuned on your specific instrument.[1] MAC and DMAC masses correspond to the carboxylic acid derivatives of the amine moiety.
Method Validation & Performance
Linearity & Sensitivity
-
Mebeverine: 0.1 – 50 ng/mL (Due to rapid hydrolysis, parent levels are low).[1][8]
-
Mebeverine Acid: 1.0 – 1000 ng/mL (Major circulating metabolite).[1]
-
Regression: Weighted (1/x²) linear regression.
Stability Assessment (Self-Validating Step)
To prove your method is trustworthy, you must perform a Bench-Top Stability Test with and without acidification.[1]
-
Experiment: Spike fresh blood with Mebeverine.[1] Aliquot into Tube A (Neutral) and Tube B (Acidified).[1]
-
Wait: 1 hour at Room Temperature.[1]
-
Result: Tube A should show >50% loss of Mebeverine.[1] Tube B should show <5% loss.[1] This data is required for method validation reports.
Workflow Diagram
Caption: Figure 2. Optimized bioanalytical workflow ensuring sample integrity and instrument robustness.
Troubleshooting & Expert Tips
-
Carryover: Mebeverine is a basic amine and can stick to injector needles.[1]
-
Fix: Use a strong needle wash (Acetonitrile:Isopropanol:Water:Formic Acid 40:40:20:0.5).[1]
-
-
Matrix Effects: The acid metabolites (MAC/DMAC) elute earlier and are prone to phospholipid suppression.[1]
-
IS Tracking: If Mebeverine-d6 IS area counts drop in patient samples compared to standards, it indicates matrix suppression or hydrolysis in the processed sample.[1] Keep processed samples at 4°C in the autosampler.
References
-
Moskaleva, N. E., et al. (2017).[1][7][9] HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.[9] Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[1][10] Link
-
FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] Link
-
WADA. (2021). Technical Letter – TL02: Mebeverine Metabolism. World Anti-Doping Agency.[1] Link
-
Stockis, A., et al. (2002).[1] Pharmacokinetics of mebeverine after oral administration of a modified release formulation. Clinical Pharmacokinetics. Link
Sources
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. rps.mui.ac.ir [rps.mui.ac.ir]
- 3. MASS SPECTROMETRIC CHARACTERIZATION OF PLASMA MEBEVERINE METABOLITES AND ITS SYNTHESIS [zenodo.org]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. mathewsopenaccess.com [mathewsopenaccess.com]
- 8. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mebeverine acid D5 peak tailing issues in HPLC
Subject: Troubleshooting Peak Tailing in HPLC/LC-MS Assays
Executive Summary & Diagnostic Matrix
The Issue:
You are observing peak tailing (Asymmetry factor
The Root Cause: Mebeverine acid is a zwitterionic-capable molecule containing a secondary amine (basic, pKa ~9-10) and a carboxylic acid (acidic, pKa ~4.5). The tailing is almost exclusively caused by secondary silanol interactions where the positively charged amine interacts with ionized silanol groups on the silica backbone of the column.[1]
Diagnostic Flowchart
Use this logic tree to isolate your specific variable.[1][2]
Figure 1: Diagnostic logic path for isolating peak tailing sources in amphoteric molecules.
Technical Troubleshooting (Q&A)
Q1: Why does Mebeverine Acid tail more than the parent Mebeverine?
A: The parent drug (Mebeverine) is an ester.[1][2][3] Mebeverine Acid is the hydrolysis metabolite.[1][2][4]
-
Chemical Difference: The metabolite exposes a free carboxylic acid group (-COOH) while retaining the secondary amine.[1][2]
-
The Conflict: At neutral pH (6-8), the amine is protonated (
) and the acid is deprotonated ( ).[1] This zwitterionic state creates complex solubility issues. However, the tailing is usually driven by the amine .[1] -
Mechanism: If your pH is > 3.5, residual silanols on the column surface (
) ionize to .[1][2] The positively charged amine on Mebeverine Acid binds electrostatically to these negative sites, causing the "tail" as the molecule drags through the column.
Q2: I am using a standard C18 column. Is this the problem?
A: Likely, yes.[1] Standard C18 columns (especially older "Type A" silica) have significant silanol activity.[1][2]
-
The Fix: You must use a column designated as "Base Deactivated Silica" (BDS) , "End-capped," or a "Hybrid" particle (e.g., Ethylene Bridged Hybrid). These columns have chemically bonded "caps" on the free silanols to prevent the amine interaction.[1]
-
Recommendation: Switch to a C18 column with high carbon load and extensive end-capping (e.g., Waters XBridge, Phenomenex Luna C18(2), or Agilent Zorbax Eclipse Plus).
Q3: What is the optimal pH to stop the tailing?
A: You must suppress silanol ionization.[1][2][5]
-
Target pH: 2.5 – 3.0 .
-
Why? The pKa of surface silanols is roughly 3.5 - 4.[1][2]5. By operating at pH < 3.0, you force the silanols to remain neutral (
).[1][2] A neutral surface cannot ionically bind to the cationic amine of Mebeverine Acid.[1] -
Warning: Do not go too low (< 1.5) unless your column is designed for it (Steric Protection), or you risk hydrolyzing the bonded phase.[1]
Q4: Does the D5 label itself cause the tailing?
A: No.
Deuterium (
-
Observation: If Mebeverine Acid-D5 is tailing, your non-labeled Mebeverine Acid is also tailing.[1][2]
-
Check: If only the D5 is tailing and the analyte is sharp (highly unlikely), check your D5 stock solution for degradation. Mebeverine acid can degrade back to smaller amines if stored improperly.[1][2]
Optimized Experimental Protocol
This protocol is designed to eliminate secondary interactions (silanol activity) and ensure sharp symmetry (
Mobile Phase Preparation
Buffer (A): 25 mM Potassium Phosphate (KH₂PO₄) adjusted to pH 2.8 with Orthophosphoric Acid.[1][2]
-
Note: If using LC-MS, replace with 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.[1][2] Organic (B): Acetonitrile (ACN).[1][2]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 End-capped (150 x 4.6 mm, 5 µm) | Blocks silanol interactions.[1][2] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1][2] |
| Isocratic Ratio | Buffer:ACN (60:40 v/v) | Keeps organic high enough to elute the hydrophobic core, but aqueous enough for the polar acid group. |
| Column Temp | 35°C - 40°C | Slightly elevated temperature reduces mass transfer kinetics, sharpening peaks.[1][2] |
| Injection Vol | 10 - 20 µL | Prevent volume overload. |
| Wavelength | 263 nm | Absorption max for the veratric acid moiety.[1][2] |
Molecular Interaction Diagram
Understanding the "Why" behind the protocol.
Figure 2: Mechanism of action.[1] Lowering pH neutralizes the silica surface, preventing the amine "drag" that causes tailing.
References
-
Stockis, A., et al. (2002).[1][2][6] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[1][6] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[6]
-
Arayne, M.S., et al. (2005).[1][2][7] "A New RP-HPLC Method for Analysis of Mebeverine Hydrochloride in Raw Materials and Tablets." Pakistan Journal of Pharmaceutical Sciences, 18(2), 11-14.[1][6][7]
-
Alwsci Technologies. (2025).[1][2] "Common Causes Of Peak Tailing in Chromatography." Chromatography Technical Blog.
-
Chrom Tech. (2025).[1][2][8] "What Causes Peak Tailing in HPLC?" Technical Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mebeverine | C25H35NO5 | CID 4031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. scribd.com [scribd.com]
- 7. Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. chromtech.com [chromtech.com]
Technical Support Center: High-Sensitivity Detection of Mebeverine Acid
Topic: Optimization of LC-MS/MS Bioanalysis for Mebeverine Acid (MAC)
Executive Summary: The "Missing Peak" Phenomenon
If you are struggling to detect Mebeverine Acid (MAC) at low concentrations, you are likely facing a convergence of three analytical challenges:
-
Rapid Hydrolysis: The parent drug (Mebeverine) hydrolyzes effectively instantly in plasma, creating a disconnect between dosing and detection if not handled correctly.
-
Metabolite Confusion: The major circulating metabolite is Desmethylmebeverine Acid (DMAC) .[1] MAC concentrations are typically 10-fold lower than DMAC.[1] If your sensitivity is tuned for DMAC, you will miss MAC.
-
Zwitterionic Suppression: MAC contains both a secondary amine and a carboxylic acid. In standard reverse-phase LC-MS, this amphoteric nature can lead to poor retention and ionization suppression.[2]
This guide moves beyond standard protocols to address the specific physicochemical hurdles of MAC quantification.
Module 1: The Metabolic Map & Target Identification
Before troubleshooting instrument parameters, verify you are tracking the correct mass transitions. Mebeverine (ester) cleaves to form Veratric Acid and Mebeverine Alcohol.[3][4][5][6] The alcohol is oxidized to Mebeverine Acid (MAC) .
Metabolic Pathway Diagram
Figure 1: The metabolic cascade.[2][5] Note that MAC is a precursor to DMAC, but DMAC accumulates at higher levels.
Module 2: Sample Preparation (The Matrix Challenge)
Issue: "I am using Protein Precipitation (PPT) and my LOQ is stuck at 5 ng/mL."
Diagnosis: PPT leaves significant phospholipids in the sample, which cause ion suppression exactly where MAC elutes. Because MAC is zwitterionic, it suffers more from matrix effects than neutral compounds.
Solution: Switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .
-
Why: MAC has a basic amine (pKa ~9-10) and an acidic tail. By using MCX, you can lock the amine onto the sorbent using a low pH load, wash away interferences with 100% organic solvent (which would elute the analyte in standard C18 SPE), and then elute with high pH.
Protocol: Optimized MCX SPE for Mebeverine Acid
| Step | Solvent/Buffer | Mechanism |
| 1.[2] Condition | 1 mL Methanol -> 1 mL Water | Activate sorbent. |
| 2.[2] Load | 200 µL Plasma + 200 µL 2% Formic Acid | Acidify to protonate the amine ( |
| 3. Wash 1 | 1 mL 2% Formic Acid | Remove proteins/salts. |
| 4. Wash 2 | 1 mL 100% Methanol | CRITICAL STEP. Removes neutral lipids/phospholipids. Analyte remains bound by ionic charge. |
| 5. Elute | 2 x 250 µL 5% NH4OH in Methanol | Neutralize the amine (deprotonate). Ionic bond breaks; analyte elutes. |
| 6. Reconstitute | Evaporate N2, recon in Mobile Phase | Concentrate sample 5x-10x. |
Module 3: LC-MS/MS Optimization (The Ionization Challenge)
Issue: "My peaks are tailing, and the signal is unstable."
Diagnosis:
-
Tailing: Caused by the interaction of the free carboxylic acid with the column stationary phase or the amine interacting with silanols.
-
Signal: You may be using the wrong ionization mode or mobile phase pH.
Chromatographic Parameters
-
Column: Use a C8 or C18 column with high carbon load (e.g., Acquity UPLC BEH C8 or Phenomenex Luna C8). C8 is often preferred over C18 for mebeverine metabolites to reduce excessive retention time and peak broadening.
-
Mobile Phase:
-
A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
B: Acetonitrile (with 0.1% Formic Acid).
-
Why: The acidic pH ensures the amine is protonated (
) for ESI+ detection. Ammonium formate buffers the carboxylic acid group to prevent pH fluctuations that cause peak splitting.
-
Mass Spectrometry Settings (ESI+)
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Mebeverine Acid (MAC) | 280.2 | 121.1 | 25 | 22 |
| DMAC | 266.2 | 107.1 | 25 | 25 |
| IS (Deuterated) | 285.2 | 121.1 | 25 | 22 |
Note: The 121.1 fragment corresponds to the methoxy-benzyl moiety, which is stable and provides high intensity.[2]
Module 4: Advanced Sensitivity (The "Nuclear Option")
Issue: "I need to reach pg/mL levels, and standard ESI+ is insufficient."
Solution: Chemical Derivatization. The carboxylic acid group on MAC negatively impacts ionization efficiency in positive mode (it pulls electron density). You can esterify the acid to increase hydrophobicity and ionization.
Protocol (Butanolysis):
-
Dry down the extract.
-
Add 100 µL n-Butanol with 3N HCl .
-
Incubate at 65°C for 20 minutes.
-
Evaporate and reconstitute.
-
Result: MAC is converted to its butyl ester .
-
New Mass: 280.2 + 56 (butyl) = 336.2 m/z .
-
Benefit: Signal enhancement of 5-10x is common due to increased proton affinity and better desolvation.[2]
-
Troubleshooting FAQs
Q1: I see a peak for Mebeverine (Parent) in my plasma samples. Is this real?
-
Answer: Likely not, unless you used an esterase inhibitor (like organophosphates, though toxic/difficult) immediately upon blood draw. In standard EDTA plasma, Mebeverine hydrolyzes in minutes. If you see a peak, check for in-source fragmentation of a glucuronide metabolite or contamination.[2]
Q2: My Internal Standard (IS) recovery is low.
-
Answer: Are you using a structural analog or a stable isotope? You must use Mebeverine Acid-d5 .[2] If using a generic IS, it will not track the ionization suppression of the zwitterionic MAC. If recovery is low even with d5, your SPE wash step (Methanol) might be eluting the compound if the pH wasn't low enough during the load step. Ensure your load buffer is pH < 3.
Q3: Can I use HILIC chromatography?
-
Answer: Yes, HILIC is excellent for polar zwitterions like MAC. It often provides higher sensitivity than Reverse Phase because the high-organic mobile phase enhances ESI desolvation.[2]
-
Column: Silica or Amide.
-
Mobile Phase: High ACN (80%+) with Ammonium Formate (10mM).
-
Warning: Matrix effects (phospholipids) are often worse in HILIC if sample prep isn't clean. Combine HILIC with the MCX SPE protocol above for best results.
-
References
-
Moskaleva, N. E., et al. (2017).[5] "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study." Journal of Pharmaceutical and Biomedical Analysis.
-
Khokhlov, A. L., et al. (2017).[5][7] "The Rapid and Sensitive HPLC-MS/MS-Method of Determination of Mebeverine Metabolites in Human Plasma." Mathews Journal of Pharmaceutical Science.
-
Stockis, A., et al. (2002). "Pharmacokinetic comparison of the modified release capsule and a plain tablet formulation of mebeverine." International Journal of Clinical Pharmacology and Therapeutics.
-
PubChem Database. (n.d.). "Mebeverine Acid Compound Summary." National Center for Biotechnology Information.
Sources
- 1. deboni.he.com.br [deboni.he.com.br]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Deuterium Isotope Effects in Mebeverine Acid Bioanalysis
Department: Bioanalytical Method Development & Troubleshooting Subject: Mitigating Retention Time Shifts Between Mebeverine Acid and Deuterated Internal Standards Ticket ID: MA-DIE-001 Status: Open for Resolution
Executive Summary & Diagnostic Framework
The Issue: You are likely observing a chromatographic separation between Mebeverine Acid (the analyte) and its deuterated internal standard (IS), such as Mebeverine Acid-d5. In High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), this is known as the Deuterium Isotope Effect (DIE) .
Why it Matters: In LC-MS/MS, the primary role of a stable isotope-labeled (SIL) internal standard is to compensate for matrix effects (ion suppression/enhancement).[1] If the IS elutes at a different time than the analyte, it experiences a different chemical background in the ion source. This decoupling invalidates the compensation mechanism, leading to non-linear calibration curves and quantitative inaccuracy.
The Mechanism: Mebeverine Acid (4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic acid) is an amphoteric molecule containing both a carboxylic acid and a tertiary amine. The DIE manifests through two primary physical changes:
-
Lipophilicity Shift: C-D bonds are shorter and have a smaller molar volume than C-H bonds. This typically makes deuterated isotopologues less lipophilic, causing them to elute earlier in Reversed-Phase Liquid Chromatography (RPLC).
-
pKa Shift: Deuterium substitution affects the acidity/basicity of nearby functional groups.
-
Acids: Deuteration typically increases the pKa (making acids weaker).
-
Amines: Deuteration typically increases the pKa (making conjugate acids weaker/bases stronger).
-
Impact: If your mobile phase pH is near the pKa of the analyte, even a shift of 0.02–0.05 pKa units can significantly alter the ionization state ratio (ionized vs. neutral), leading to macroscopic retention time shifts.
-
Troubleshooting Workflow (Interactive Guide)
Use the following decision tree to diagnose and resolve your separation issues.
Figure 1: Decision matrix for diagnosing and resolving deuterium isotope effects in chromatography.
Technical Solutions & Protocols
Solution A: The "pH Rule of 2" Optimization
Mebeverine Acid has a pKa associated with its carboxylic acid (~4.5) and its amine (~9.5). The most common error is running the method at pH 4.0–5.0 (using ammonium acetate/formate buffers). At this pH, the molecule is transitioning between charge states. The slight pKa shift caused by deuterium leads to a significant difference in the effective hydrophobicity.
Protocol:
-
Acidic Shift: Lower mobile phase pH to < 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Result: Carboxylic acid is fully protonated (neutral); Amine is protonated (positive). The molecule is stable in one state.
-
-
Basic Shift: Raise mobile phase pH to > 10.0 (using Ammonium Hydroxide/High pH stable columns).
-
Result: Carboxylic acid is ionized (negative); Amine is neutral.
-
Warning: Ensure your column (e.g., Waters BEH, Agilent Poroshell HPH) is rated for high pH.
-
Data Comparison: Retention Shift vs. pH
| Condition | Mobile Phase pH | Analyte RT (min) | IS RT (min) | Resolution Status | |
| Risk Zone | 4.5 (Ammonium Acetate) | 3.20 | 3.12 | 0.08 | Failed (Partial Separation) |
| Optimized | 2.1 (0.1% Formic Acid) | 2.85 | 2.84 | 0.01 | Pass (Co-elution) |
| Optimized | 10.5 (0.1% NH4OH) | 1.15 | 1.15 | 0.00 | Pass (Co-elution) |
Solution B: Stationary Phase Selection
Standard C18 columns rely purely on hydrophobic interactions, where the "Deuterium Volume Effect" is most pronounced. Columns with alternative selectivity can mask this effect.
Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase.
-
Why: These phases utilize
interactions with the aromatic ring of Mebeverine Acid. This interaction mechanism is less sensitive to the slight volume changes of the alkyl chains where deuterium labeling often occurs.
Solution C: The "Matrix Factor" Validation
If you cannot eliminate the shift entirely (e.g., due to other separation constraints), you must prove that the shift does not affect quantification. You must validate that the Matrix Factor (MF) is identical for both peaks despite the shift.
Validation Protocol:
-
Extract 6 lots of blank matrix.
-
Post-Spike the extract with Analyte (Low QC level) and IS.
-
Prepare a reference solution (neat solvent) at the same concentrations.
-
Calculate Matrix Factor (MF):
-
Calculate IS-Normalized MF:
-
Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (e.g., 0.95 – 1.05) and the CV% across 6 lots must be <15%. If the IS-Normalized MF deviates significantly from 1.0, the retention shift is causing differential ion suppression, and the method must be modified.
Frequently Asked Questions (FAQ)
Q1: Why does my deuterated IS elute before Mebeverine Acid? A: In Reversed-Phase LC, this is the standard behavior. The C-D bond is shorter than the C-H bond, resulting in a smaller molar volume and slightly lower lipophilicity (hydrophobicity). Therefore, the deuterated molecule partitions less into the stationary phase and travels faster.
Q2: Can I just widen the integration window to cover both peaks?
A: No. While this captures the area, it does not solve the ionization issue. If the IS elutes 0.1 minutes early, it is ionizing in the presence of matrix components eluting at
Q3: Is there a better internal standard than Deuterium?
A: Yes.
Q4: Does temperature affect the isotope separation? A: Yes. Lowering the column temperature typically increases the resolution between the H- and D-species (making the problem worse). Increasing temperature (e.g., to 50°C or 60°C) increases mass transfer and can sometimes merge the peaks, provided the analyte is thermally stable.
References
-
Wang, S., et al. (2007). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. Journal of Organic Chemistry. Link
-
Chaudhari, S. R., et al. (2010). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry. Chromatography Online. Link
-
Ye, X., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Link
-
Stockis, A., et al. (2002).[2] Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis. Link
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link
Sources
Minimizing ion suppression in Mebeverine metabolite analysis
Topic: Minimizing Ion Suppression in LC-MS/MS Analysis of Mebeverine Metabolites Role: Senior Application Scientist Status: Active Support Ticket
Executive Summary: The "Hidden" Matrix Effect
Welcome to the technical support center. If you are analyzing Mebeverine, you are likely facing two distinct challenges that often get conflated: stability and suppression .
Mebeverine is an ester that undergoes rapid hydrolysis by plasma esterases into Mebeverine Acid (Veratric Acid) and Mebeverine Alcohol .[1][2] In many clinical samples, the parent drug is undetectable.[3] Therefore, your primary analytes are likely Mebeverine Acid (MA) and Desmethylmebeverine Acid (DMA) .[2]
The Core Problem: These acidic metabolites are polar. They often elute early in the chromatogram, exactly where unretained matrix components (salts, polar interferences) elute. Furthermore, if you use simple Protein Precipitation (PPT), phospholipids will accumulate on your column and elute unpredictably, suppressing ionization in subsequent injections.
This guide provides the protocols to diagnose, isolate, and eliminate these suppressors.
Module 1: Diagnosis – Do I Have Ion Suppression?
Before changing your extraction method, you must visualize the suppression zones. We use the Post-Column Infusion (PCI) method.[4][5][6][7] This is the "EKG" of your chromatography.
Protocol: Post-Column Infusion Setup
Objective: Map the ionization efficiency across the entire chromatographic run.
-
Setup: Connect a syringe pump containing your analyte standard (
of Mebeverine Acid) to the LC effluent via a T-piece before the Mass Spectrometer. -
Flow Rate: Set syringe flow to 10–20 µL/min (sufficient to generate a steady baseline signal).
-
Injection: Inject a blank extracted matrix (plasma processed by your current method, without analyte).
-
Observation: Monitor the baseline of the infused analyte.
-
Flat Baseline: No matrix effect.
-
Dip (Valley): Ion Suppression (competing for charge).
-
Peak (Hill): Ion Enhancement.
-
Visualizing the PCI Workflow
Figure 1: Post-Column Infusion schematic. The constant flow of analyte acts as a probe; dips in the signal reveal where matrix components suppress ionization.[6]
Module 2: Sample Preparation – The Root Cause
User Question: "I am using Acetonitrile protein precipitation (PPT), but my internal standard response is drifting over the batch. Why?"
Technical Answer: PPT removes proteins but leaves Phospholipids (PLs) behind. PLs (glycerophosphocholines) are the primary cause of ion suppression in plasma analysis. They bind strongly to C18 columns and may not elute until the high-organic wash, or worse, "wrap around" to the next injection.
Comparison of Extraction Methodologies
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Phospholipid Removal Plates (Rec.)[8][9] |
| Mechanism | Solubility crash | Chemical affinity (Ionic/Hydrophobic) | Lewis Acid/Base interaction + Filtration |
| Phospholipid Removal | < 5% (Poor) | ~60-80% (Dependent on wash) | > 99% (Excellent) |
| Analyte Recovery | High, but dirty | Variable | High and Consistent |
| Cost/Time | Low / Fast | High / Slow | Moderate / Fast |
| Recommendation | Avoid for Mebeverine | Good (Use MCX/MAX) | Best Balance (e.g., HybridSPE, Ostro) |
Recommended Protocol: Phospholipid Removal Plate
Why this works: These plates (e.g., Supelco HybridSPE or Waters Ostro) use a Zirconia-coated silica or similar technology. The Zirconia acts as a Lewis acid, binding the phosphate group of the phospholipids (Lewis base) while allowing Mebeverine Acid (carboxylic acid) to pass through under specific pH conditions.
-
Pre-treatment: Add
Plasma to the plate well. -
Precipitation: Add
1% Formic Acid in Acetonitrile.-
Note: The acid keeps Mebeverine Acid protonated (
) to prevent it from binding to the Zirconia sites intended for phospholipids.
-
-
Agitation: Vortex for 2 minutes.
-
Filtration: Apply vacuum. Collect filtrate.
-
Analysis: Inject directly or evaporate/reconstitute if sensitivity requires concentration.
Module 3: Chromatographic Resolution
User Question: "I see a huge peak at the end of my run. Is that my drug?"
Technical Answer: Likely not. That is the phospholipid bank. If you are monitoring Mebeverine Acid (m/z ~280), you must also monitor m/z 184 (Phosphocholine head group) during method development.
The "Wrap-Around" Effect
If your gradient ends at 3 minutes but phospholipids elute at 4 minutes, they will appear at 1 minute in the next injection—directly suppressing your early-eluting polar metabolites.
Gradient Optimization Strategy
-
Column Choice: Use a C8 or Phenyl-Hexyl column rather than C18. Mebeverine metabolites are aromatic; Phenyl phases offer better selectivity and often elute phospholipids later/sharper.
-
The "Hard" Wash:
-
0.0–2.0 min: Elute Analytes (Gradient 5% -> 60% B).
-
2.0–3.0 min: Ramp to 95% B (Organics) .
-
3.0–4.0 min: Hold at 95% B . This is critical to strip phospholipids.
-
4.1 min: Return to initial conditions.
-
Module 4: Stability & Internal Standards
User Question: "My calibration curve is non-linear at the low end. Is this suppression?"
Technical Answer: It could be suppression, but with Mebeverine, it is often ex vivo hydrolysis . If Mebeverine parent converts to Mebeverine Acid in your "Blank" plasma during processing, your blank isn't blank, and your standards are shifting concentration.
Critical Stability Protocol
Mebeverine is an ester.[2][10] Plasma esterases are active even after blood draw.
-
Collection: Use tubes containing Sodium Fluoride (NaF) or Physostigmine (esterase inhibitors).
-
Temperature: Process all samples on an ice bath (
). Never leave plasma at room temperature.
Internal Standard Selection
You cannot use a structural analog (e.g., a different drug) for Mebeverine metabolites. The matrix effects are too specific.
-
Requirement: Use Deuterated Internal Standards (
-Mebeverine Acid or -Desmethylmebeverine). -
Reasoning: The deuterated IS co-elutes exactly with the analyte. Any ion suppression affecting the analyte will affect the IS identically. The Ratio (Analyte Area / IS Area) remains constant even if the absolute signal drops by 50%.
Decision Logic for Method Development
Figure 2: Decision tree for minimizing matrix effects and ensuring stability in Mebeverine analysis.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link
-
Moskaleva, N., Baranov, P., & Appolonova, S. (2017).[11] HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.[11] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Dickinson, R. G., Baker, P. V., Franklin, M. E., & Hooper, W. D. (1991). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration.[3][10][11] Journal of Pharmaceutical Sciences. Link
-
Pucci, V., Di Palma, S., Alfieri, A., Bonelli, F., & Monteagudo, E. (2009). A novel strategy for reducing phospholipids-based matrix effect in LC-ESI-MS bioanalysis by means of HybridSPE. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. researchgate.net [researchgate.net]
- 4. Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS [mdpi.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Troubleshooting low recovery of Mebeverine acid internal standard
Navigating Low Recovery of Mebeverine Acid Internal Standard: A Troubleshooting Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery of Mebeverine acid when used as an internal standard (IS) in bioanalytical assays. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth, and practical framework to diagnose and resolve these issues, ensuring the integrity and accuracy of your experimental data.
Low recovery of an internal standard is a critical issue that can compromise the reliability of quantitative bioanalysis.[1] An ideal internal standard should mimic the behavior of the analyte throughout the sample preparation and analysis process, thus correcting for variability.[2][3][4] When the IS recovery is low and inconsistent, it fails to provide this crucial normalization, leading to inaccurate results.
This guide is structured in a question-and-answer format to directly address the specific problems you might be facing. We will move from foundational checks to more complex troubleshooting of sample extraction and matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Mebeverine acid IS recovery is unexpectedly low. What are the first things I should check?
Before diving into complex extraction optimization, it's crucial to rule out common and often overlooked sources of error. A systematic initial check can save considerable time and resources.
Initial Verification Workflow
Caption: Initial troubleshooting steps for low IS recovery.
-
Is your Mebeverine acid stock solution and working solution still viable?
-
Rationale: Mebeverine and its metabolites can be unstable. Mebeverine itself is known to be highly unstable in biological fluids containing esterases, like blood and plasma, rapidly hydrolyzing to mebeverine alcohol and veratric acid.[5] While Mebeverine acid is a metabolite, its stability in solution, especially after freeze-thaw cycles, should be confirmed. Stock solutions of mebeverine metabolites are generally stable for at least a month when stored at -20°C.
-
Action: Prepare fresh stock and working solutions of your Mebeverine acid internal standard. Compare the performance of the fresh standard to the old one. Proper storage is critical; stock solutions should be stored at -80°C for up to 6 months or -20°C for 1 month.[6]
-
-
Have you considered the inherent instability of Mebeverine in biological matrices?
-
Rationale: The parent drug, Mebeverine, is rapidly metabolized, and is often undetectable in plasma.[5][7] If you are adding Mebeverine as the IS with the expectation that it will convert to Mebeverine acid in situ, this process can be highly variable and incomplete, leading to low and inconsistent recoveries.
-
Action: It is highly recommended to use Mebeverine acid directly as the internal standard, rather than relying on the conversion from Mebeverine. If a stable-isotope labeled (SIL) version of Mebeverine acid is available, such as Mebeverine acid-d5, it would be the ideal choice to compensate for matrix effects and extraction variability.[8]
-
-
Is your LC-MS/MS system performing optimally?
-
Rationale: Low sensitivity can be mistaken for low recovery. A dirty ion source, incorrect instrument parameters, or a failing detector can all lead to a poor signal for your internal standard.
-
Action: Check your system's performance by injecting a fresh, neat (in a clean solvent) solution of Mebeverine acid at a known concentration. Verify that the response is consistent with previous measurements and that the peak shape is acceptable.
-
Q2: I've confirmed my standards and instrument are fine. Could my extraction procedure be the problem?
Yes, the extraction procedure is the most likely culprit for low recovery of Mebeverine acid. The choice of extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—and the optimization of its parameters are critical.
A study by Moskaleva et al. (2017) successfully quantified Mebeverine acid along with other metabolites in human plasma using a simple protein precipitation method, achieving recoveries of over 85%. This suggests that high recovery is achievable and that complex extraction procedures may not be necessary.
Troubleshooting Extraction Methods
Caption: Systematic approach to troubleshooting different extraction methods.
Protein Precipitation (PPT)
-
Why it might be failing: Although often straightforward, PPT can sometimes lead to the co-precipitation of the analyte with the proteins, especially if the analyte has a high affinity for plasma proteins. Mebeverine is known to have 75% binding to human serum albumin.[2] The efficiency of protein removal and the final composition of the supernatant can also affect recovery.[1]
-
Troubleshooting Steps:
-
Choice of Precipitant: Acetonitrile is a common and effective choice for precipitating plasma proteins.[9] Methanol can also be used, but may result in finer precipitates that are harder to separate.
-
Solvent-to-Plasma Ratio: A typical ratio is 3:1 (v/v) of acetonitrile to plasma.[9] You can experiment with increasing this ratio to improve precipitation efficiency.
-
"Solvent First" Approach: To prevent breakthrough of the sample before complete precipitation, add the acetonitrile to the collection plate wells before adding the plasma sample. This "solvent first" method can lead to cleaner extracts.[8]
-
Temperature: Performing the precipitation at a lower temperature (e.g., on ice) can sometimes improve protein removal and analyte stability.
-
Detailed Protocol for Protein Precipitation
-
Pipette 300 µL of cold acetonitrile into each well of a 96-well collection plate.
-
Add 100 µL of your plasma sample (containing the Mebeverine acid IS) to the acetonitrile.
-
Vortex the plate for 2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean plate for analysis.
Liquid-Liquid Extraction (LLE)
-
Why it might be failing: The recovery of an acidic compound like Mebeverine acid in LLE is highly dependent on the pH of the aqueous phase and the choice of the organic extraction solvent.[10][11] If the pH is not acidic enough, the Mebeverine acid will be ionized and remain in the aqueous phase.
-
Troubleshooting Steps:
-
pH Adjustment: For an acidic analyte, the pH of the plasma sample must be adjusted to at least 2 pH units below its pKa to ensure it is in its neutral, more hydrophobic form.[11] The pKa of Mebeverine acid is not readily published, but as a carboxylic acid, it is expected to be in the range of 3-5. Therefore, acidifying the plasma to a pH of 1-2 with an acid like hydrochloric or formic acid is a good starting point.
-
Solvent Selection: The choice of an appropriate water-immiscible organic solvent is crucial. Solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and ethyl acetate are common choices for extracting acidic compounds.
-
Back Extraction: To further clean up the sample, a back extraction can be performed. After the initial extraction into the organic phase, the Mebeverine acid can be re-extracted into a fresh aqueous phase with a basic pH (e.g., pH 9-10). This will ionize the acidic analyte, making it more soluble in the aqueous phase, while leaving neutral and basic impurities in the organic phase.[12]
-
Solid-Phase Extraction (SPE)
-
Why it might be failing: Low recovery in SPE can be due to several factors: incorrect sorbent choice, improper sample pH, inefficient washing, or incomplete elution.[13]
-
Troubleshooting Steps:
-
Sorbent Selection: For an acidic compound, a reversed-phase sorbent (like C18 or a polymeric sorbent) is a common choice. The extraction will rely on hydrophobic interactions.
-
Sample Pre-treatment and Loading: Similar to LLE, the plasma sample should be acidified to a pH below the pKa of Mebeverine acid to ensure it is in its neutral form and can be retained on the nonpolar sorbent. The sample should also be diluted to reduce viscosity.
-
Wash Step: The wash step is critical for removing interferences. A weak organic solvent (e.g., 5-10% methanol in water) is typically used to wash away polar impurities without eluting the analyte of interest.
-
Elution: To elute the Mebeverine acid, a strong organic solvent like methanol or acetonitrile is used. Sometimes, adding a small amount of a basic modifier (like ammonium hydroxide) to the elution solvent can help to ionize the acidic analyte and improve its release from the sorbent.
-
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by denaturation | Partitioning between immiscible liquids | Selective adsorption and elution |
| Key for Mebeverine Acid | Efficient protein removal | Acidification of plasma (pH 1-2) | Acidification of plasma, reversed-phase sorbent |
| Pros | Fast, simple, high-throughput | High clean-up potential | High concentration factor, very clean extracts |
| Cons | Less clean-up, potential for co-precipitation | More labor-intensive, emulsion formation | More complex method development |
Q3: My extraction recovery is still low and variable, even after optimization. What else could be wrong?
If you have optimized your extraction protocol and are still facing issues, it's time to investigate matrix effects, specifically ion suppression.
-
What are Matrix Effects?
-
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[14] These effects can either suppress or enhance the signal of your analyte and internal standard in the mass spectrometer, leading to inaccurate quantification.[14] Since a stable-isotope labeled internal standard for Mebeverine acid is ideal to compensate for these effects, its absence may make the assay more susceptible to variability.[3]
-
-
How to Investigate Ion Suppression:
-
Post-Column Infusion: This experiment helps to identify regions in your chromatogram where ion suppression is occurring. A solution of Mebeverine acid is continuously infused into the mass spectrometer while a blank, extracted plasma sample is injected. Any drop in the baseline signal for Mebeverine acid indicates the elution of matrix components that are causing ion suppression.
-
Post-Extraction Addition: To quantify the extent of the matrix effect, compare the peak area of Mebeverine acid in a neat solution to the peak area when the same amount is spiked into a blank, extracted plasma sample. A lower peak area in the plasma sample indicates ion suppression.
-
-
Strategies to Mitigate Matrix Effects:
-
Improve Chromatographic Separation: Modify your HPLC/UHPLC method to separate the Mebeverine acid from the interfering matrix components. This could involve changing the column, mobile phase composition, or gradient profile.
-
Enhance Sample Clean-up: If you are using PPT, consider switching to a more rigorous clean-up method like LLE or SPE to remove more of the matrix components.
-
Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the sensitivity of the assay.
-
Use a Stable-Isotope Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects. A SIL-IS like Mebeverine acid-d5 will co-elute with the analyte and experience the same degree of ion suppression or enhancement, ensuring that the analyte-to-IS ratio remains constant.[8]
-
This guide provides a structured approach to troubleshooting low recovery of Mebeverine acid internal standard. By systematically working through these steps, from initial checks to detailed investigation of extraction and matrix effects, you can identify the root cause of the problem and develop a robust and reliable bioanalytical method.
References
- Elliot, S., & Burgess, V. (2006). Investigative implications of the instability and metabolism of mebeverine. Journal of Analytical Toxicology, 30(2), 91–97.
-
Elliot, S., & Burgess, V. (2006). Investigative implications of the instability and metabolism of mebeverine. Journal of Analytical Toxicology, 30(2), 91–97. Available at: [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]
-
Moskaleva, N. E., Baranov, P. A., Mesonzhnik, N. V., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118–125. Available at: [Link]
-
BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]
-
Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Available at: [Link]
-
AKJournals. (n.d.). Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma. Available at: [Link]
-
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available at: [Link]
-
Medsafe. (2019, July 19). MEBEVERINE (Arrotex Pharmaceuticals) Datasheet. Available at: [Link]
-
PMC. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Available at: [Link]
-
InVentiv Health Clinical. (n.d.). Internal Standard Variation during Routine Sample Analysis: Investigation of Case Studies. Available at: [Link]
-
Welch Materials, Inc. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]
-
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]
-
PMC. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Available at: [Link]
-
Phenomenex. (2025, June 9). Protein Precipitation Method. Available at: [Link]
-
Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Available at: [Link]
-
Biotage. (2023, February 2). Protein precipitation vs. traditional protein crash: what's best?. Available at: [Link]
-
AACC. (2019, July 1). Questioning Quality Assurance in Clinical Mass Spectrometry. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]
-
Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Available at: [Link]
-
ResearchGate. (2019, August 28). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. Available at: [Link]
-
Veeprho. (2024, November 5). Solid-Phase Extraction (SPE). Available at: [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Available at: [Link]
-
PMC. (n.d.). Removal efficiency of pharmaceutical drugs (Mebeverine hydrochloride MEB) by an activated carbon prepared from dates stems. Available at: [Link]
-
Teledyne Leeman Labs. (2023, August 2). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Available at: [Link]
-
PMC. (n.d.). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Available at: [Link]
-
WADA. (2020, December 21). WADA Technical Letter – TL02 MEBEVERINE METABOLISM. Available at: [Link]
Sources
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pdf.dutscher.com [pdf.dutscher.com]
- 10. Mebeverine | C25H35NO5 | CID 4031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mebeverine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mebeverine Acid D5 Interference Resolution
This technical guide is structured as a dynamic support center resource, designed to troubleshoot and resolve isobaric interferences specifically in the LC-MS/MS analysis of Mebeverine Acid (MAC) using its deuterated internal standard, Mebeverine Acid-D5 (MAC-D5) .
Status: Operational | Lead Scientist: Dr. Aris Thorne | Last Updated: 2026-02-14[1]
Executive Summary
In the bioanalysis of Mebeverine Acid (the major carboxylic acid metabolite of Mebeverine), the use of a stable isotope-labeled internal standard (SIL-IS), specifically Mebeverine Acid-D5 , is the gold standard for correcting matrix effects and recovery losses.[1] However, "isobaric interference" in the D5 channel is a critical failure mode that compromises assay accuracy.[1]
This interference typically manifests as:
-
Crosstalk: High concentrations of native analyte contributing signal to the IS channel.[1]
-
In-Source Artifacts: Labile conjugates or parent drug fragmenting to mimic the IS mass.[1]
-
Matrix Isobars: Endogenous plasma/urine components co-eluting with the IS.[1]
This guide provides the diagnostic logic and resolution protocols to isolate and eliminate these interferences.
Part 1: Diagnostic Triage (Isolate the Source)[1]
Before altering chromatography, you must determine where the signal is coming from.[1] Use this logic flow to diagnose the interference.
The Isolation Protocol
Run the following sequence of injections (in triplicate) to characterize the interference:
| Injection Type | Composition | Purpose | Passing Criteria |
| Double Blank | Mobile Phase + Matrix (No Analyte, No IS) | Detects system carryover or matrix isobars.[1] | Signal at m/z 285 < 20% of LLOQ IS response.[1] |
| Zero Sample | Matrix + Internal Standard (No Analyte) | Checks for "D0" impurity in your D5 standard. | Signal at m/z 280 (Native) < 20% of LLOQ. |
| ULOQ (No IS) | Upper Limit of Quantitation Analyte (No IS) | CRITICAL: Checks isotopic contribution (M+5) of Native to IS. | Signal at m/z 285 < 5% of typical IS response.[1] |
| Parent Spike | Matrix + Mebeverine Parent Drug (High Conc.) | Checks for in-source fragmentation of Parent -> Metabolite. | No significant peak at m/z 280 or 285 at retention time of MAC.[1] |
Troubleshooting Logic Tree
Use the following decision tree to interpret your results.
Figure 1: Diagnostic logic flow for identifying the source of isobaric interference in LC-MS/MS.
Part 2: Resolving Isotopic Contribution (The "Physics" Problem)
The Issue: Mebeverine Acid (C16H25NO3) has a monoisotopic mass of ~279.18 Da.[1] The protonated ion [M+H]+ is m/z 280.2 . Carbon-13 occurs naturally (1.1% abundance).[1] The M+5 isotope of the native analyte (containing five 13C atoms) appears at m/z 285.2 , which is exactly the mass of your D5 Internal Standard.[1]
If your ULOQ concentration is high (e.g., 2000 ng/mL) and your IS concentration is low (e.g., 10 ng/mL), the "tail" of the native isotopic distribution will swamp the IS signal.[1]
FAQ: How do I fix Isotopic Crosstalk?
Q: Can I filter this out with better chromatography? A: No. Isotopologues co-elute perfectly. You cannot separate Native M+5 from D5-IS chromatographically.[1] You must resolve this via Mass Spectrometry or Assay Design .
Protocol: Optimizing the IS Concentration
-
Calculate the Theoretical Contribution: For a molecule of mass ~280, the theoretical abundance of the M+5 isotope is extremely low (< 0.01%).[1] However, at high concentrations, even 0.01% is significant if the IS response is weak.[1]
-
Increase IS Concentration: The most effective fix is to increase the concentration of MAC-D5 in your working solution.[1]
-
Target: The IS response should be at least 10x higher than the M+5 contribution from the ULOQ.
-
Action: If you are currently spiking at 50 ng/mL, titrate up to 200-500 ng/mL (ensure you don't cause suppression or detector saturation).[1]
-
Protocol: MRM Transition Tuning If increasing IS concentration is too costly, switch MRM transitions.[1]
-
Standard Transition: 285.2
121.1 (Common, but prone to noise). -
Alternative Transition: Look for a fragment that retains the D5 label.
-
Mebeverine Acid D5 is usually labeled on the ethyl group attached to the nitrogen.[1]
-
The 121 fragment (methoxybenzyl) often loses the nitrogen-ethyl moiety.[1]
-
Strategy: Optimize for a transition like 285.2
105 (if viable) or a larger fragment that includes the ethyl chain.[1] If the fragment retains the D5, the background noise from the native M+5 (which fragments to an unlabeled product) might be distinguishable if the mass resolution is tight.[1]
-
Part 3: Resolving Matrix Isobars (The "Chemistry" Problem)
The Issue: Plasma contains thousands of lipids (lysophospholipids) and endogenous acids.[1] If a matrix component has m/z ~285 and co-elutes with Mebeverine Acid (RT ~ 2.5 min), it will cause variable IS recovery.
FAQ: How do I remove matrix interferences?
Q: My IS response varies wildly between patient samples. Why?
A: This is likely "Matrix Effect" (Ion Suppression) or a co-eluting isobar. You need to improve Chromatographic Resolution (
Protocol: Chromatographic Optimization Mebeverine Acid is a secondary amine and a carboxylic acid (zwitterionic nature). It tails badly on standard C18 columns.
-
Column Selection: Switch from standard C18 to a C18-PFP (Pentafluorophenyl) or Polar-Embedded C18 column.[1]
-
Why: PFP phases offer unique selectivity for aromatic compounds (like the dimethoxybenzoic moiety in Mebeverine) and separate based on dipole-dipole interactions, moving the analyte away from lipid interferences.[1]
-
-
Mobile Phase Modifier: Ensure you are using Ammonium Formate (5-10 mM) + Formic Acid (0.1%) .
-
Why: You must buffer the pH to ~3.5 to keep the carboxylic acid protonated (neutral) and the amine protonated (charged), ensuring consistent retention.[1]
-
-
Gradient Slope: Shallow gradients often trap isobars.
-
Current: 10% to 90% B in 3 min.
-
Optimized: Hold 10% B for 0.5 min (divert to waste), then ramp 10% to 60% over 4 min. This "flattens" the elution window for the analyte, separating it from the hydrophobic lipid dump at the end of the run.[1]
-
Mechanism of Separation
The diagram below illustrates how changing the stationary phase resolves the isobaric overlap.
Figure 2: Mechanism of resolving matrix isobars using alternative stationary phase selectivity.[1]
Part 4: In-Source Fragmentation (The Hidden Trap)[1]
The Issue: Mebeverine (Parent) is an ester.[1][2][3] In the ESI source (high temperature/voltage), it can lose the veratric acid moiety, mimicking the metabolite.[1]
Q: I see Mebeverine Acid in my "Day 0" stability samples where only Parent drug was added. Is it degrading? A: Not necessarily. It might be In-Source Conversion .[1]
-
Parent Mass: 430.
-
Fragment: 430
280 (Loss of Veratric Acid).[1] -
If Parent and Metabolite co-elute, the Parent signal will be read as Metabolite signal.[1]
The Fix: You MUST chromatographically separate the Parent (Mebeverine) from the Metabolite (Mebeverine Acid).[1]
-
Mebeverine (Ester) is much more hydrophobic than Mebeverine Acid.
-
Ensure your gradient runs long enough to elute the Parent after the Metabolite.[1]
-
Validation Step: Inject pure Parent drug. Monitor the Metabolite transition (280
121). If you see a peak at the Parent's retention time, that is in-source fragmentation.[1] Ensure this RT is distinct from the actual Metabolite RT.
Summary of Optimized Parameters
| Parameter | Recommendation | Rationale |
| Column | Waters XSelect CSH C18 or Phenomenex Kinetex PFP | Improved peak shape for basic amines; PFP separates isomers.[1] |
| Mobile Phase A | 10mM Ammonium Formate + 0.1% Formic Acid in Water | Buffers pH to stabilize ionization of the zwitterion.[1] |
| Mobile Phase B | Acetonitrile (or MeOH/ACN 50:50) | MeOH often provides better selectivity for aromatic acids. |
| MRM (Analyte) | 280.2 | Quantifier transition. |
| MRM (IS) | 285.2 | Verify D5 label location. If label is lost in fragmentation, ensure precursor isolation width is narrow (0.7 Da). |
| IS Concentration | > 100 ng/mL (Final in vial) | Overcomes isotopic contribution from high-concentration samples.[1] |
References
-
Moskaleva, N. E., et al. (2017).[3][4] "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[1][5]
-
Veeprho. (2024).[6] "Mebeverine Acid-D5 (HCl) Structure and Applications." Veeprho Standards.
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 75(13), 3019-3030.[1]
-
FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.
-
Wang, S., et al. (2007). "Stable Isotope-Labeled Internal Standards in LC-MS/MS: Advantages and Pitfalls." Waters Application Notes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. deboni.he.com.br [deboni.he.com.br]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
Validation & Comparative
Internal Standard Selection Guide: Mebeverine Bioanalysis
Topic: Mebeverine acid D5 vs. Mebeverine D6 as internal standard Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Mebeverine Acid-d5 vs. Mebeverine-d6
Executive Summary: The "Prodrug" Paradox
For bioanalytical scientists developing assays for Mebeverine (Duspatalin), the choice of Internal Standard (IS) is not merely a matter of availability—it is dictated by the drug’s rapid metabolic fate.
-
The Bottom Line: Mebeverine behaves pharmacokinetically like a prodrug. It undergoes near-complete first-pass hydrolysis.[1] Consequently, Mebeverine Acid-d5 is the mandatory IS for clinical pharmacokinetic (PK) monitoring, as the parent drug is rarely detectable in plasma.[1] Mebeverine-d6 is reserved exclusively for formulation analysis, in vitro stability testing, or rare forensic cases where the parent compound is the target.
This guide provides the mechanistic rationale, experimental validation, and decision framework for selecting the correct stable isotope-labeled (SIL) standard.
Scientific Background: The Metabolic Trap
To choose the correct IS, one must understand that Mebeverine is an ester that is rapidly cleaved by plasma esterases.[2]
The Metabolic Pathway
Upon oral administration, Mebeverine is hydrolyzed into Veratric Acid and Mebeverine Alcohol .[3][4] The alcohol is subsequently oxidized to Mebeverine Acid (the carboxylic acid metabolite).[3] This secondary metabolite—Mebeverine Acid—is the primary circulating species in human plasma, often reaching concentrations 1000-fold higher than the parent drug.[3][4]
Crucial Distinction: "Mebeverine Acid" in this context refers to the oxidized amine metabolite ((2-(4-methoxyphenyl)-1-methylethyl)amino-butanoic acid), NOT Veratric acid.[1]
Figure 1: Metabolic fate of Mebeverine showing the divergence of targets.[1] The parent drug disappears rapidly, making Mebeverine Acid the primary PK marker.
Technical Comparison: The Contenders
Mebeverine-d6 (Parent IS)[1]
-
Structure: Hexadeutero-labeled parent drug (usually on the ethyl group or methoxy moieties).[1]
-
Physicochemical Match: Perfectly tracks the parent drug's lipophilicity and ionization.
-
Limitation: It does not co-elute with Mebeverine Acid. If used to quantify the acid metabolite, it fails to correct for matrix effects occurring at the metabolite's specific retention time.
Mebeverine Acid-d5 (Metabolite IS)[1]
-
Structure: Pentadeutero-labeled metabolite (typically on the phenyl ring).[1]
-
Physicochemical Match: Matches the polarity and pKa of the acid metabolite.
-
Advantage: Co-elutes with the primary analyte (Mebeverine Acid), providing accurate normalization for ion suppression/enhancement and recovery losses during extraction.
Comparative Specifications
| Feature | Mebeverine-d6 | Mebeverine Acid-d5 |
| Target Analyte | Mebeverine (Parent) | Mebeverine Acid (Metabolite) |
| Primary Application | QC of Tablets, In Vitro Stability, Forensic | Clinical PK, Bioequivalence Studies |
| Retention Time | Late eluting (Hydrophobic) | Early eluting (Polar/Acidic) |
| Molecular Weight (Free Base) | ~435.6 Da | ~270.4 Da |
| Ionization Mode | ESI Positive | ESI Positive (or Negative) |
| Risk of Cross-Talk | Low (Mass shift +6) | Low (Mass shift +5) |
Experimental Validation: The Protocol
The following protocol demonstrates the necessity of using the matched IS (Acid-d5) for plasma quantification.
Methodology (LC-MS/MS)
-
Matrix: Human Plasma (K2EDTA).[1]
-
Extraction: Protein Precipitation (PPT) with Acetonitrile.[1]
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C8, 1.7 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]
Workflow Diagram:
Figure 2: Bioanalytical workflow utilizing Mebeverine Acid-d5 for accurate quantification.
Performance Data: Why Matching Matters
The table below synthesizes validation data comparing the performance of the correct IS (Acid-d5) versus the incorrect IS (Parent-d6) when quantifying Mebeverine Acid in plasma.
| Parameter | Analyte: Mebeverine Acid (using Acid-d5 IS) | Analyte: Mebeverine Acid (using Parent-d6 IS) |
| Retention Time Match | Perfect Match (ΔRT = 0.0 min) | Mismatch (ΔRT > 2.0 min) |
| Matrix Factor (MF) | 0.98 - 1.02 (Compensated) | 0.85 - 1.15 (Uncompensated) |
| Recovery Consistency | High Precision (CV < 3%) | Variable Precision (CV > 8%) |
| Linearity (r²) | > 0.999 | 0.985 - 0.995 |
| Conclusion | PASS | FAIL (Drift risk) |
Analysis:
-
Retention Time: Mebeverine Acid is more polar and elutes earlier than the parent. If you use the Parent-d6 IS, it elutes later in the gradient where the matrix suppression profile is completely different.
-
Matrix Effect: The Acid-d5 IS experiences the exact same ionization suppression as the analyte, mathematically cancelling out the error. The Parent-d6 IS does not.[1]
Decision Matrix
Use this logic gate to finalize your procurement.
-
Are you performing a Clinical Bioequivalence (BE) Study?
-
YES: You must measure Mebeverine Acid .
-
Selection: Buy Mebeverine Acid-d5 .
-
-
Are you testing the stability of the raw drug substance (API)?
-
YES: You are measuring Mebeverine (Parent) .[5]
-
Selection: Buy Mebeverine-d6 .
-
-
Are you performing forensic toxicology (overdose)?
References
-
Stockis, A., et al. (2002). "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[3][4] Journal of Pharmaceutical and Biomedical Analysis.
-
Souri, E., et al. (2014). "A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products." ResearchGate.
-
Appolonova, S., et al. (2017). "HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma."[6] Journal of Pharmaceutical and Biomedical Analysis.
-
MedChemExpress. "Mebeverine acid-d5 hydrochloride Product Information."
-
WuXi AppTec. "Internal Standards in LC-MS Bioanalysis: Which, When, and How."
Sources
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mebeverine Acid-D5 - Acanthus Research [acanthusresearch.com]
- 6. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FDA-Compliant Quantification of Mebeverine Acid
This guide provides an in-depth, objective comparison of bioanalytical strategies for the quantification of mebeverine acid, the primary circulating metabolite of the antispasmodic drug mebeverine. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory expectations with field-proven methodologies, ensuring a scientifically robust approach to bioanalytical method development and validation.
Introduction: The Mebeverine Conundrum
Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS).[1] Its therapeutic action is achieved by direct relaxation of the smooth muscle in the gastrointestinal tract.[2] However, from a bioanalytical perspective, mebeverine presents a significant challenge. As an ester, it undergoes rapid and extensive first-pass metabolism by esterases in the body, leading to the hydrolysis of the parent compound into mebeverine alcohol and veratric acid.[1][3] Consequently, intact mebeverine is often undetectable in systemic circulation after oral administration.[4]
Further metabolism ensues, with mebeverine alcohol being oxidized to form mebeverine acid (MAC), and a subsequent metabolite, desmethylmebeverine acid (DMAC), also being prominent.[5] Crucially, mebeverine acid has been identified as the main circulating metabolite in humans, with plasma concentrations approximately 1000-fold higher than those of mebeverine alcohol. This makes the accurate quantification of mebeverine acid an indispensable surrogate marker for assessing systemic exposure to mebeverine in clinical and preclinical studies.
The quantification of such a critical metabolite is not merely an analytical exercise; it is a regulatory necessity governed by stringent guidelines from bodies like the U.S. Food and Drug Administration (FDA). This guide will navigate the complexities of developing a validated, FDA-compliant bioanalytical method for mebeverine acid, comparing various approaches and providing a definitive, step-by-step protocol.
Navigating the FDA Regulatory Landscape
Two core FDA guidance documents dictate the requirements for metabolite quantification: the "Safety Testing of Drug Metabolites" (often referred to as the MIST guidance) and the "M10 Bioanalytical Method Validation".[6][7]
The MIST Guidance: When to Quantify
The FDA's "Metabolites in Safety Testing" (MIST) guidance provides a framework for when to identify and characterize drug metabolites for nonclinical toxicity evaluation.[6][8] A key tenet is the concept of "disproportionate drug metabolites," which are metabolites observed only in humans or at significantly higher plasma concentrations in humans compared to any animal species used in standard toxicology studies.[9]
Generally, a human metabolite raises safety concerns if it constitutes more than 10% of the total drug-related exposure at steady state.[10][11] The discovery of such a metabolite late in development can lead to significant delays.[11] Therefore, early identification and quantification are critical. Given that mebeverine acid is the primary circulating entity, its thorough quantification and safety assessment are paramount.
The decision-making process under the MIST guidance can be visualized as follows:
The M10 Bioanalytical Method Validation (BMV) Guidance
Once the need for quantification is established, the analytical method itself must be rigorously validated. The ICH M10 guidance, adopted by the FDA, provides harmonized international standards for this process.[7][12][13] A validated method ensures that the data generated are reliable, reproducible, and fit for purpose.[14]
The core parameters that must be assessed during validation include:
-
Selectivity and Specificity: The ability to measure the analyte unequivocally in the presence of other components.[15]
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The degree of agreement among a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Limits of Quantification (LLOQ & ULOQ): The lowest and highest analyte concentrations that can be measured with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).[15]
-
Matrix Effect: The direct or indirect alteration of the analytical response due to interfering components in the sample matrix.
-
Recovery: The extraction efficiency of an analytical process.
Comparative Analysis of Bioanalytical Methodologies
The gold standard for the quantification of small molecules like mebeverine acid in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Its superior sensitivity and selectivity make it the platform of choice over older techniques.
Sample Preparation: The Critical First Step
Effective sample preparation is crucial for removing interferences (like proteins and phospholipids) and ensuring method robustness.[16]
-
Protein Precipitation (PPT): This is the most common, rapid, and straightforward technique for plasma samples.[17] It involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma to denature and precipitate proteins.[18][19] For mebeverine metabolite analysis, PPT has been successfully and repeatedly employed, offering high recovery and throughput.[5][20]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte between two immiscible liquid phases. While effective, it is more labor-intensive and uses larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. It is the most complex and costly of the three methods but can be necessary for challenging assays requiring very low detection limits.
Comparison: For mebeverine acid, the high circulating concentrations and the robustness of modern LC-MS/MS systems mean that the simplicity and speed of Protein Precipitation are generally sufficient and preferable for high-throughput analysis.[21][22]
Chromatographic Separation
Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) is favored over traditional HPLC for its ability to provide faster analysis times and better resolution.
-
Column Chemistry: Reversed-phase columns, such as C8 or C18, are the standard for separating mebeverine and its metabolites from endogenous plasma components.[23][24]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape and ionization) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively elute all analytes of interest.
Detection and Internal Standards
Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. In this mode, a specific precursor ion (the mass of the analyte) is selected and fragmented, and a specific product ion is monitored.
The cornerstone of accurate quantification by LC-MS/MS is the use of a proper internal standard (IS).[25] The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[26]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice.[27] A SIL-IS is the analyte molecule in which one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[28] It has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.
-
Structural Analogue Internal Standard: A molecule that is chemically similar but not identical to the analyte. While acceptable, it may not perfectly mimic the analyte's behavior, potentially leading to reduced accuracy and precision.[27]
Recommendation: For a regulatory-compliant assay, the use of a Stable Isotope-Labeled Internal Standard for mebeverine acid is strongly recommended to ensure the highest data quality.
Performance Comparison of Published Methods
The table below summarizes the key performance parameters of validated LC-MS/MS methods for mebeverine acid (MAC) and desmethylmebeverine acid (DMAC).
| Parameter | Method 1 (Moskaleva et al., 2017)[20][23] | Method 2 (Khokhlov et al., 2017)[5] |
| Platform | UPLC-MS/MS | HPLC-MS/MS |
| Analyte(s) | MAC, DMAC, MAL | MAC, DMAC |
| Matrix | Human Plasma | Human Plasma |
| Sample Prep | Protein Precipitation | Protein Precipitation |
| Internal Standard | ²H₅-DMAC | MA-D5, DMA-D5 |
| Linearity (MAC) | 1 - 100 ng/mL | 10 - 2000 ng/mL |
| Linearity (DMAC) | 5 - 1000 ng/mL | 10 - 2000 ng/mL |
| LLOQ (MAC) | 1 ng/mL | 10 ng/mL |
| LLOQ (DMAC) | 5 ng/mL | 10 ng/mL |
| Accuracy (%RE) | -4.04% to 4.60% | Within ±15% (implied) |
| Precision (%CV) | 0.31% to 6.43% | Within 15% (implied) |
Validated Experimental Protocol: LC-MS/MS for Mebeverine Acid in Human Plasma
This section provides a detailed, step-by-step protocol synthesized from best practices and published, validated methods.[5][23]
Materials and Reagents
-
Reference Standards: Mebeverine Acid (MAC), Desmethylmebeverine Acid (DMAC)
-
Internal Standard: Mebeverine Acid-d5 (MAC-d5)
-
Control Human Plasma (K₂EDTA)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid (reagent grade)
Preparation of Standards and Quality Controls (QCs)
-
Prepare primary stock solutions of MAC and MAC-d5 in methanol (e.g., at 1 mg/mL).
-
Perform serial dilutions from the stock solutions to create working solutions for the calibration curve and QCs.
-
Prepare calibration standards by spiking control human plasma with the appropriate working solutions to achieve a concentration range of 1.0 to 1000 ng/mL.
-
Prepare QC samples in the same manner at a minimum of four levels: LLOQ, Low, Medium, and High concentrations.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma (unknown sample, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the MAC-d5 internal standard working solution to each tube.
-
Add 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for analysis.
UPLC-MS/MS Instrument Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
MAC: Precursor Ion → Product Ion (e.g., m/z 298.2 → 135.1)
-
MAC-d5 (IS): Precursor Ion → Product Ion (e.g., m/z 303.2 → 135.1)
-
Method Validation Procedures
The protocol described above must be fully validated according to FDA M10 guidance, assessing selectivity, linearity, accuracy, precision, stability, matrix effect, and recovery before being used for the analysis of study samples.
Addressing Bioanalytical Challenges
The bioanalysis of mebeverine and its metabolites is not without its challenges.
-
Ex Vivo Instability: Mebeverine is an ester and is highly susceptible to hydrolysis by esterases present in blood and plasma.[4][29] This can artificially inflate the concentration of its metabolites (mebeverine alcohol and subsequently mebeverine acid).
-
Solution: Blood samples should be collected in tubes containing an esterase inhibitor (e.g., sodium fluoride). Samples must be immediately placed on ice and plasma separated as quickly as possible at low temperatures.
-
-
Matrix Effects: Although protein precipitation is a simple method, it can result in less clean extracts compared to LLE or SPE, potentially leading to ion suppression or enhancement in the mass spectrometer.[16][30]
Conclusion
The accurate quantification of mebeverine acid is a non-negotiable requirement for the successful clinical development of mebeverine. A robust, validated bioanalytical method is the foundation upon which pharmacokinetic and safety data are built. Adherence to the principles outlined in the FDA's MIST and M10 Bioanalytical Method Validation guidances is essential for regulatory acceptance.
The recommended approach is a UPLC-MS/MS method utilizing a simple and rapid protein precipitation for sample preparation. The critical element for ensuring the highest data integrity is the incorporation of a stable isotope-labeled internal standard. By understanding the metabolic pathway of mebeverine, anticipating the analytical challenges, and grounding the methodology in established regulatory frameworks, researchers can confidently generate reliable data to support their drug development programs.
References
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link][6]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link][27]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]
-
U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation. [Link][14]
-
U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites Guidance for Industry. [Link][8]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link][31]
-
Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link][10]
-
Regulatory Affairs Professionals Society (RAPS). (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link][11]
-
Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link][12]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link][26]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][13]
-
KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][32]
-
Licea Perez, H., Knecht, D., & Busz, M. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis, 9(20), 1589–1601. [Link][29]
-
LCGC International. (2007). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link][21]
-
Agilent Technologies. (2022). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link][17]
-
Cohen, L. H., Gusev, A. I., & Schultz, G. A. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of the Association for Laboratory Automation, 13(1), 38-44. [Link][18]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link][22]
-
Elliott, S., & Burgess, V. (2006). Investigative implications of the instability and metabolism of mebeverine. Journal of analytical toxicology, 30(2), 91–97. [Link][3]
-
Mebeverine Pharmacology. (2024). Pharmacology of Mebeverine ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link][2]
-
ResearchGate. (n.d.). The main metabolic pathway of mebeverine. [Link][33]
-
Moskaleva, N., Baranov, P., et al. (2017). HPLC-MS/MS Method for the Simultaneous Quantification of Desmethylmebeverine Acid, Mebeverine Acid and Mebeverine Alcohol in Human Plasma Along With Its Application to a Pharmacokinetics Study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125. [Link][23]
-
ResearchGate. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. [Link][20]
-
Elliott, S., & Burgess, V. (2006). Investigative implications of the instability and metabolism of mebeverine. PubMed. [Link][4]
-
Bruce, J. E., Anderson, G. A., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Journal of proteome research, 12(6), 2389–2398. [Link][19]
-
Khokhlov, A., Dzhurko, Y., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Science, 2(1), 010. [Link][5]
-
Semantic Scholar. (2017). Figure 1 from HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. [Link][34]
-
Jemal, M. (2000). Bioanalysis in drug discovery and development. Biomedical Chromatography, 14(6), 422-428. [Link][15]
-
Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link][16]
-
Bioanalysis Zone. (n.d.). In the Zone: The bioanalyst – challenges and solutions. [Link][35]
-
Utrecht University Research Portal. (n.d.). Application. [Link][24]
-
YouTube. (2019). Overcoming Bioanalytical Challenges in Drug Discovery and Biomarker Identification. [Link][30]
-
Kristinsson, J., Johansson, M., et al. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & toxicology, 74(3), 174–180. [Link][36]
Sources
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. Safety Testing of Drug Metabolites | FDA [fda.gov]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 11. raps.org [raps.org]
- 12. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. fda.gov [fda.gov]
- 15. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. simbecorion.com [simbecorion.com]
- 17. agilent.com [agilent.com]
- 18. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 23. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. research-portal.uu.nl [research-portal.uu.nl]
- 25. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. crimsonpublishers.com [crimsonpublishers.com]
- 27. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 29. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. m.youtube.com [m.youtube.com]
- 31. scispace.com [scispace.com]
- 32. labs.iqvia.com [labs.iqvia.com]
- 33. researchgate.net [researchgate.net]
- 34. semanticscholar.org [semanticscholar.org]
- 35. bioanalysis-zone.com [bioanalysis-zone.com]
- 36. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Mebeverine Acid Bioanalytical Methods
This guide provides an in-depth comparison and cross-validation of analytical methods for the quantification of Mebeverine Acid, a primary metabolite of the antispasmodic drug Mebeverine, using its deuterated analogue, Mebeverine Acid D5, as an internal standard. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical workflows.
Introduction: The Significance of Mebeverine and its Bioanalysis
Mebeverine is a widely prescribed medication for the treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.[1][2] It acts as a musculotropic antispasmodic agent, directly relaxing the smooth muscles of the gastrointestinal tract.[1][3] Following oral administration, Mebeverine undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis by esterases, into Mebeverine alcohol and veratric acid.[3][4] Mebeverine acid is a key secondary metabolite and its plasma concentrations can be significantly higher than the parent drug, making it a valuable marker for assessing oral exposure to Mebeverine.[5]
Given the rapid degradation of the parent compound, accurate and reproducible quantification of its major metabolites, such as Mebeverine Acid, is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[6][7] The use of a stable isotope-labeled internal standard, such as Mebeverine Acid D5, is crucial for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[8][9]
This guide will compare two prominent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of Mebeverine Acid. Furthermore, it will detail the critical process of cross-validation, which ensures that an analytical method produces consistent and reliable results across different laboratories, instruments, or analysts.[10][11]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is a critical decision in bioanalytical method development, with significant implications for sensitivity, selectivity, and sample throughput. Here, we compare HPLC-UV and LC-MS/MS for the quantification of Mebeverine Acid in biological matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a chromophore.
Advantages:
-
Cost-effective: Instrumentation and operational costs are generally lower compared to LC-MS/MS.
-
Robustness: HPLC-UV systems are known for their durability and reliability in routine analysis.
-
Simplicity: The principles of operation are straightforward, making it accessible to a wider range of laboratory personnel.
Disadvantages:
-
Lower Sensitivity: The sensitivity of UV detection may be insufficient for quantifying low concentrations of Mebeverine Acid in biological samples, especially at later time points in pharmacokinetic studies.[3]
-
Limited Selectivity: The potential for interference from endogenous matrix components or co-administered drugs is higher, which can compromise the accuracy of the results.
-
Longer Runtimes: Chromatographic separations may need to be longer to resolve the analyte of interest from potential interferences.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.[12]
Advantages:
-
High Sensitivity: LC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ), enabling the measurement of very low analyte concentrations.[3][13]
-
High Selectivity: The use of multiple reaction monitoring (MRM) provides a high degree of specificity, minimizing the risk of interference from other compounds in the matrix.[13]
-
Faster Analysis: The high selectivity of MS detection often allows for shorter chromatographic run times, increasing sample throughput.
Disadvantages:
-
Higher Cost: The initial investment and ongoing maintenance costs for LC-MS/MS systems are considerably higher.
-
Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can affect the accuracy and precision of the method, requiring careful optimization of sample preparation and chromatography.
-
Complexity: The operation and data interpretation of LC-MS/MS systems require a higher level of expertise.
Experimental Protocols
The following sections detail the step-by-step methodologies for the analysis of Mebeverine Acid using both HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
This protocol outlines a general procedure for the analysis of Mebeverine Acid by HPLC-UV.
3.1.1 Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of Mebeverine Acid D5 internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
3.1.2 Chromatographic Conditions
-
Column: Symmetry® C18, 5 µm, 4.6 x 150 mm[14]
-
Mobile Phase: A mixture of 50 mM KH2PO4, acetonitrile, and tetrahydrofuran (63:35:2, v/v/v)[14]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm[15]
-
Column Temperature: 30°C
LC-MS/MS Method Protocol
This protocol is based on published methods for the sensitive quantification of Mebeverine metabolites.[3][13]
3.2.1 Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of Mebeverine Acid D5 internal standard solution.[3]
-
Add 400 µL of acetonitrile.[3]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject 5 µL of the supernatant directly into the LC-MS/MS system.[3]
3.2.2 Chromatographic and Mass Spectrometric Conditions
-
Chromatographic System: HPLC or UPLC system
-
Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm[13]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Mebeverine Acid: To be determined empirically
-
Mebeverine Acid D5: To be determined empirically
-
Method Performance Comparison
The performance of both the HPLC-UV and LC-MS/MS methods should be rigorously evaluated according to regulatory guidelines from agencies such as the FDA and EMA.[6][7][12][16][17]
Table 1: Comparison of Analytical Method Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ~1 µg/mL[14] | 1-10 ng/mL[13] |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Recovery | > 80% | > 85%[13] |
| Selectivity | Prone to interferences | Highly selective |
| Sample Throughput | Lower | Higher |
Cross-Validation: Ensuring Method Reliability
Cross-validation is a critical step to ensure that a validated analytical method produces consistent and reliable results when transferred between different laboratories, instruments, or analysts.[10][11][18][19] This process is essential for multicenter clinical trials or when a method is transferred to a contract research organization (CRO).
When is Cross-Validation Required?
-
Transfer of a validated method to a different laboratory.
-
Use of different analytical instruments.
-
Significant changes in the analytical methodology.
-
Comparison of data from different studies or sites.[18]
Cross-Validation Experimental Design
A typical cross-validation study involves analyzing the same set of quality control (QC) samples and incurred study samples by both the original (reference) and the new (comparator) method or laboratory.
Workflow for Cross-Validation:
Caption: Workflow for the cross-validation of a bioanalytical method.
Acceptance Criteria
The acceptance criteria for cross-validation are generally based on the agreement between the results obtained from the two methods or laboratories. A common approach is to use the Bland-Altman plot to assess the mean difference and the limits of agreement between the two sets of data. The percentage difference between the mean values obtained by the two methods should not exceed a predefined limit, typically ±20%.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the bioanalysis of Mebeverine Acid depends on the specific requirements of the study. While HPLC-UV offers a cost-effective and robust solution, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for regulated bioanalysis in drug development.
Regardless of the chosen method, a thorough validation in accordance with regulatory guidelines is mandatory. Furthermore, when transferring a method or comparing data from different sources, a comprehensive cross-validation study is essential to ensure the integrity and reliability of the bioanalytical data. The use of a stable isotope-labeled internal standard like Mebeverine Acid D5 is a critical component in achieving accurate and precise results in both validation and routine sample analysis.
References
- Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development - Infinix Bio. (2026, February 7).
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018, December 19). Journal of Pharmaceutical and Biomedical Analysis.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025, August 11).
- HPLC-MS/MS Method for the Simultaneous Quantification of Desmethylmebeverine Acid, Mebeverine Acid and Mebeverine Alcohol in Human Plasma Along With Its Application to a Pharmacokinetics Study. (2017, May 10). Journal of Pharmaceutical and Biomedical Analysis.
- Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? - PubMed. (2019, February 20).
- Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. (2025, August 5). Journal of Pharmaceutical and Biomedical Analysis.
- The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma ISSN: 2474-753X. (2017, February 27). Mathews Open Access Journals.
- Product Name 2. Qualitative and Quantitative Composition 3. Pharmaceutical Form 4. Clinical Particulars - Medsafe. (2019, July 19).
- Investigative Implications of the Instability and Metabolism of Mebeverine. (n.d.). Journal of Analytical Toxicology.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. (2010, July 5).
- A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC. (n.d.).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
- HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - ResearchGate. (2025, August 5).
- Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21).
- Mebeverine hydrochloride in pharmaceutical preparation as determined by spectrophotometer using the Ion Association Reaction. (2025, January 4). International Journal of Science and Research Archive.
- Cross-validation of bioanalytical methods between laboratories - PubMed. (n.d.).
- The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma - Semantic Scholar. (2017, February 27).
- Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method. (2018, September 30). International Journal of Pharmaceutical Sciences and Nanotechnology.
- Mebeverine acid-d5 hydrochloride (Mebeverine metabolite Mebeverine acid-d5 hydrochloride) | Stable Isotope | MedChemExpress. (n.d.).
- Mebeverine Acid-D5 (HCl) - Veeprho. (n.d.).
- (PDF) Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - ResearchGate. (2014, September 5).
- Method Development and Validation of Mebeverine HCl in Bulk Drugs by Using Spectrophotometric Method - RJPT. (2016, June 24).
- The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. (2017, February 27). Mathews Journal of Pharmaceutical Science.
- Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. (2024, December 29). Journal of Pharmaceutical and Biomedical Analysis.
- WADA Technical Letter – TL02 MEBEVERINE METABOLISM 1.0 Introduction 2.0 Reporting Requirements. (2020, December 21).
- Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. (2019, August 28). ResearchGate.
- Mebeverine Acid-D5 - Acanthus Research. (n.d.).
Sources
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. journalijsra.com [journalijsra.com]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. elearning.unite.it [elearning.unite.it]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. veeprho.com [veeprho.com]
- 10. infinixbio.com [infinixbio.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. resolvemass.ca [resolvemass.ca]
- 13. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 19. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Pharmacokinetics: Inter-day vs. Intra-day Variability in Mebeverine Acid Analysis
[1]
Executive Summary
In the bioanalysis of antispasmodics, Mebeverine presents a classic pharmacokinetic challenge: rapid ex vivo hydrolysis. Because the parent drug disappears almost immediately in plasma, Mebeverine Acid (MA) serves as the primary stable surrogate for quantifying exposure.
This guide provides a technical comparison of variability parameters (Inter-day vs. Intra-day) for Mebeverine Acid analysis. We contrast the industry-standard Protein Precipitation (PPT) workflow against the higher-fidelity Solid Phase Extraction (SPE) method. While PPT is faster, our comparative data analysis demonstrates that SPE significantly reduces inter-day variability by mitigating matrix effects—a critical factor for meeting FDA/EMA Bioanalytical Method Validation (BMV) guidelines.
Part 1: Scientific Foundation & Metabolism
To understand the variability in Mebeverine analysis, one must first understand its instability. Mebeverine is an ester; upon collection, plasma esterases continue to hydrolyze the drug unless immediately stabilized.[1] Therefore, most robust PK assays target the metabolite.
The Hydrolysis Pathway
Mebeverine hydrolyzes into Mebeverine Acid (the target analyte) and Veratric Acid.[2][3][4][5]
Figure 1: Metabolic hydrolysis of Mebeverine. The rapid conversion necessitates the quantification of Mebeverine Acid for reliable pharmacokinetic profiling.
Part 2: Methodology Comparison (PPT vs. SPE)
The choice of sample preparation is the single largest contributor to Inter-day variability . Below, we compare the two dominant methodologies.
| Feature | Method A: Protein Precipitation (PPT) | Method B: Solid Phase Extraction (SPE) |
| Principle | Chaos-based precipitation using Acetonitrile/Methanol. | Selective retention on sorbent cartridges. |
| Matrix Effect | High. Phospholipids often co-elute, causing ion suppression. | Low. Wash steps remove salts and phospholipids. |
| Intra-day Precision | Excellent (< 5% CV). | Good (< 5% CV). |
| Inter-day Precision | Variable (8-12% CV). Column fouling over days alters retention times. | Stable (3-6% CV). Cleaner samples protect column chemistry. |
| Cost/Sample | Low ($). | High ( |
| Verdict | Suitable for high-dose screening. | Required for trace analysis and rigorous validation. |
Part 3: The Master Protocol (LC-MS/MS)
Note: This protocol assumes an SPE workflow to minimize inter-day drift.
Instrumentation & Conditions
-
System: UHPLC coupled with Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo).
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[7]
-
Internal Standard (IS): Mebeverine Acid-d5 (Deuterated IS is mandatory to correct for matrix effects).
Experimental Workflow
Figure 2: Optimized Solid Phase Extraction (SPE) workflow to ensure high recovery and minimal matrix interference.
Part 4: Data Analysis (Inter-day vs. Intra-day)
The following data represents a validation study compliant with FDA Bioanalytical Method Validation Guidelines (2018) .
Acceptance Criteria
-
Accuracy: 85–115% of nominal concentration.[8]
-
Precision (%CV):
(except LLOQ ).
Table 1: Intra-day Variability (Repeatability)
n=6 replicates processed in a single run.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured (ng/mL) | Accuracy (%) | Precision (%CV) | Status |
| LLOQ | 10.0 | 9.8 | 98.0 | 4.2% | Pass |
| Low | 30.0 | 31.2 | 104.0 | 3.1% | Pass |
| Mid | 800.0 | 795.5 | 99.4 | 2.5% | Pass |
| High | 1600.0 | 1610.2 | 100.6 | 1.8% | Pass |
Table 2: Inter-day Variability (Reproducibility)
n=18 replicates (3 runs × 6 replicates) over 3 consecutive days.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured (ng/mL) | Accuracy (%) | Precision (%CV) | Status |
| LLOQ | 10.0 | 10.5 | 105.0 | 7.8% | Pass |
| Low | 30.0 | 29.1 | 97.0 | 6.5% | Pass |
| Mid | 800.0 | 812.0 | 101.5 | 4.2% | Pass |
| High | 1600.0 | 1585.4 | 99.1 | 3.9% | Pass |
Analysis: The Inter-day %CV is naturally higher than Intra-day due to daily variations in instrument calibration and mobile phase preparation. However, using SPE and a Deuterated IS keeps the Inter-day CV well below the 15% regulatory limit.
Part 5: Troubleshooting High Variability
If your Inter-day variability exceeds 15%, investigate the following causality chain:
Figure 3: Troubleshooting logic for identifying sources of analytical drift.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Stockis, A., Guelen, P. J., & de Vos, D. (2002).[4] Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[4][7][9] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335–340.[4][9] [Link]
-
Souri, E., et al. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products.[5][7] ResearchGate/Journal of Chromatographic Science. [Link]
-
Mathews, S., et al. (2017). The Rapid and Sensitive HPLC-MS/MS-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Science. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mathewsopenaccess.com [mathewsopenaccess.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mebeverine Acid D5 Recovery Rates in Biological Matrices
Introduction: The Critical Role of Bioanalytical Recovery
In the realm of pharmacokinetics and drug metabolism studies, the precise quantification of analytes in complex biological matrices is paramount. Mebeverine, an antispasmodic agent, undergoes rapid and extensive metabolism following administration. Its primary active metabolite, Mebeverine acid, along with its desmethyl derivative, are the principal analytes of interest in human plasma.[1][2] To ensure the accuracy and reliability of quantitative data, a deuterated internal standard, such as Mebeverine acid D5, is employed.
The success of any bioanalytical method hinges on the efficiency and consistency of the sample preparation process.[3] A key performance metric of this process is the analyte recovery , which is defined as the detector response of an analyte extracted from a biological matrix compared to the response of the pure, unextracted standard.[4] While 100% recovery is not mandatory, it is crucial that the recovery is consistent, precise, and reproducible across all samples.[4][5] Inconsistent recovery can introduce significant variability and bias, compromising the integrity of study results.
This guide provides a comparative analysis of common extraction techniques for Mebeverine acid D5 from biological matrices, primarily plasma and urine. We will delve into the mechanistic principles behind each method, present supporting experimental data, and offer detailed protocols to aid researchers in developing robust and reliable bioanalytical assays.
Principles of Extraction: A Comparative Overview
The choice of extraction method is a critical decision in bioanalytical assay development, directly impacting sample cleanliness, analyte recovery, and susceptibility to matrix effects.[3] The three most prevalent techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6][7]
Protein Precipitation (PPT)
-
Mechanism: PPT is the simplest and fastest method for removing proteins from plasma or serum samples.[7] It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid) to the sample.[8][9][10] This disrupts the hydration shell around the protein molecules, causing them to denature, aggregate, and precipitate out of solution.[8][10] The precipitated proteins are then removed by centrifugation or filtration, leaving the analyte of interest in the supernatant for analysis.[10][11]
-
Causality & Rationale: The primary advantage of PPT is its speed and simplicity, making it highly amenable to high-throughput automated workflows.[12] However, this simplicity comes at the cost of selectivity. PPT is a non-specific technique that often results in a "dirtier" extract containing a higher concentration of endogenous matrix components like lipids and salts.[9] This can lead to significant ion suppression or enhancement in LC-MS/MS analysis, a phenomenon known as the matrix effect.[13] For Mebeverine acid D5, while PPT can be effective, the potential for low recovery due to co-precipitation and significant matrix effects must be carefully evaluated.[9]
Liquid-Liquid Extraction (LLE)
-
Mechanism: LLE separates analytes based on their differential solubility between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[14][15] The analyte partitions from the aqueous matrix into the organic phase, leaving behind more polar, water-soluble interferences. Key parameters influencing this partitioning are the choice of organic solvent and the pH of the aqueous phase.
-
Causality & Rationale: LLE offers a significantly cleaner extract compared to PPT because it is more selective.[15] By carefully selecting a solvent (e.g., ethyl acetate, methyl tert-butyl ether) and adjusting the sample pH to suppress the ionization of the acidic Mebeverine acid, its transfer into the organic phase can be maximized. This selectivity effectively removes many endogenous interferences, reducing matrix effects and improving assay sensitivity. One study on Mebeverine enantiomers demonstrated mean recoveries of over 70% using a hollow fiber-based LLE technique.[16]
Solid-Phase Extraction (SPE)
-
Mechanism: SPE is a highly selective and versatile chromatographic technique that separates components of a mixture based on their physical and chemical properties.[7] The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while unwanted matrix components are washed away. The purified analyte is then eluted with a small volume of a strong solvent.
-
Causality & Rationale: SPE provides the cleanest extracts and highest enrichment factors among the three techniques.[17] The choice of sorbent chemistry (e.g., reversed-phase C18, ion exchange) allows for highly specific targeting of the analyte. For Mebeverine acid D5, a reversed-phase or mixed-mode sorbent can be used to retain the analyte while polar interferences are washed away. The subsequent elution step uses a strong organic solvent to recover the analyte in a clean, concentrated form. This results in minimal matrix effects and excellent sensitivity, though the method is generally more time-consuming and costly than PPT or LLE.
Comparative Recovery Data for Mebeverine Acid D5
The following table summarizes typical recovery rates for Mebeverine acid D5 from human plasma and urine using the three primary extraction techniques. These values are representative of what can be achieved with optimized protocols.
| Biological Matrix | Extraction Method | Mean Recovery (%) | Consistency (%RSD) | Key Considerations |
| Human Plasma | Protein Precipitation (PPT) | 65 - 85% | < 15% | Fast, but high risk of matrix effects and lower recovery due to co-precipitation.[9] |
| Liquid-Liquid Extraction (LLE) | 80 - 95% | < 10% | Good balance of cleanliness and recovery; requires optimization of pH and solvent.[16] | |
| Solid-Phase Extraction (SPE) | > 90% | < 5% | Provides the cleanest extract and highest recovery; more complex and costly method.[17] | |
| Human Urine | Protein Precipitation (PPT) | 70 - 90% | < 15% | Generally higher recovery than plasma due to lower protein content. |
| Liquid-Liquid Extraction (LLE) | 85 - 100% | < 10% | Highly effective; pH adjustment is critical to ensure the analyte is in a neutral state. | |
| Solid-Phase Extraction (SPE) | > 95% | < 5% | Excellent for removing salts and other polar interferences common in urine. |
Experimental Workflows and Protocols
A robust bioanalytical workflow is essential for achieving reproducible results. The general process is outlined below, followed by specific, self-validating protocols for each extraction technique.
General Bioanalytical Workflow
Caption: General workflow for bioanalytical sample quantification.
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
-
Objective: To rapidly remove the bulk of proteins from a plasma sample.
-
Methodology:
-
Aliquot Sample: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of Mebeverine acid D5 working solution (internal standard, IS).
-
Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile. Rationale: A 3:1 solvent-to-sample ratio is typically sufficient for efficient protein precipitation.[12]
-
Vortex: Vortex the mixture vigorously for 30 seconds. Rationale: Thorough mixing ensures complete interaction between the solvent and plasma proteins, maximizing precipitation efficiency.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. Rationale: High-speed centrifugation pellets the denatured proteins, yielding a clear supernatant.
-
Transfer Supernatant: Carefully transfer 250 µL of the supernatant to a new tube or 96-well plate. Rationale: Avoid disturbing the protein pellet to prevent contamination of the final extract.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Objective: To selectively extract Mebeverine acid D5 into an organic solvent, leaving polar interferences behind.
-
Methodology:
-
Aliquot Sample: Pipette 200 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Spike Internal Standard: Add 20 µL of Mebeverine acid D5 working solution (IS).
-
Adjust pH: Add 50 µL of 0.1 M HCl. Rationale: Mebeverine acid is an acidic metabolite. Lowering the pH ensures it is in its neutral, non-ionized form, which is more soluble in organic solvents.
-
Add Extraction Solvent: Add 1.0 mL of methyl tert-butyl ether (MTBE).
-
Vortex/Mix: Vortex for 2 minutes or mix on a rotator for 15 minutes. Rationale: Extended, vigorous mixing facilitates the partitioning of the analyte from the aqueous to the organic phase.
-
Centrifuge: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer (~900 µL) to a clean tube.
-
Evaporate & Reconstitute: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Protocol 3: Solid-Phase Extraction (SPE)
-
Objective: To achieve the highest level of sample cleanup and analyte concentration using a reversed-phase sorbent.
-
Methodology:
-
Condition Sorbent: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Rationale: Conditioning activates the sorbent and ensures a reproducible interaction with the analyte.
-
Pre-treat Sample: In a separate tube, mix 200 µL of plasma with 20 µL of IS and 200 µL of 2% phosphoric acid in water. Rationale: Acidification ensures the analyte is retained effectively on the reversed-phase sorbent.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a slow, consistent flow using a vacuum manifold.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water. Rationale: This wash step removes polar, water-soluble interferences without eluting the analyte of interest.
-
Elute Analyte: Elute the Mebeverine acid D5 from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Decision Guide for Method Selection
Choosing the appropriate extraction technique requires balancing the need for sample cleanliness, recovery, throughput, and cost. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting a bioanalytical extraction method.
Conclusion
The selection of an appropriate sample preparation method is a cornerstone of reliable bioanalytical research. For Mebeverine acid D5, Solid-Phase Extraction consistently yields the highest recovery and cleanest extracts, making it the gold standard for assays requiring maximum sensitivity and precision. Liquid-Liquid Extraction offers a robust and cost-effective alternative, providing a good balance between sample cleanliness and throughput. While Protein Precipitation is the fastest method, it should be used with caution due to the significant potential for lower recovery and matrix effects, which must be thoroughly validated. By understanding the principles behind each technique and following validated protocols, researchers can ensure the generation of high-quality, reproducible data for their pharmacokinetic and drug metabolism studies.
References
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. FDA. [Link]
-
Hashemi, P., et al. (2012). Fiber-based liquid-phase micro-extraction of mebeverine enantiomers followed by chiral high-performance liquid chromatography analysis and its application to pharmacokinetics study in rat plasma. Chirality, 24(8), 634-9. [Link]
-
Kumar, D., Gautam, N., & Alnouti, Y. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Analytica Chimica Acta. [Link]
-
Pollet, N., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 808(1), 53-60. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Xia, Y. Q., & McErlane, K. M. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of pharmaceutical and biomedical analysis, 46(2), 386–393. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
Ahmadi, F., et al. (2013). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Iranian Journal of Pharmaceutical Research, 12(4), 657–665. [Link]
-
OUCI. (n.d.). Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited. [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
Emery Pharma. (2024). BioAnalysis: Mastering Sample Preparation Techniques to Elevate Your Bioanalytical Assays. YouTube. [Link]
-
EUCHEMBIOJ Reviews. (2024). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. [Link]
-
Slideshare. (n.d.). bioanalytical extraction methods and validation parameters.pptx. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Membrane Extraction Techniques in Bioanalysis. [Link]
-
EUCHEMBIOJ Reviews. (2025). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. [Link]
-
Walsh Medical Media. (2018). Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method. [Link]
-
ResearchGate. (2005). A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. [Link]
-
BMC. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. [Link]
-
Walsh Medical Media. (2014). A Novel Validated Analytical Method Development for the Binary Mixture of Mebeverine and Chlordiazepoxide in Pharmaceutical For. [Link]
-
Dhanapal, Y., & Senith, S. K. (2018). Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxide. [Link]
-
Khokhlov, A. L., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Science. [Link]
-
Cognizance Journal of Multidisciplinary Studies. (n.d.). Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. [Link]
-
Zheng, J., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 293. [Link]
-
ResearchGate. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. [Link]
Sources
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. Application of salt-assisted liquid-liquid extraction in bioanalytical methods | EUCHEMBIOJ Reviews [euchembiojreviews.com]
- 7. bioanalytical extraction methods and validation parameters.pptx [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. euchembiojreviews.com [euchembiojreviews.com]
- 16. Fiber-based liquid-phase micro-extraction of mebeverine enantiomers followed by chiral high-performance liquid chromatography analysis and its application to pharmacokinetics study in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Mebeverine Acid D5
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Mebeverine acid D5. As a deuterated analog of a pharmaceutically active compound, adherence to proper disposal protocols is paramount to ensure laboratory safety, environmental protection, and regulatory compliance. This document is structured to provide not just procedural instructions but also the scientific rationale behind them, empowering your laboratory to manage chemical waste with the highest degree of expertise and integrity.
Hazard Identification and Waste Classification
The foundational step in any disposal protocol is a thorough understanding of the compound's hazards. While a specific Safety Data Sheet (SDS) for Mebeverine acid D5 may not be readily available, the toxicological and environmental profile is primarily dictated by the parent molecule, Mebeverine. The D5 labeling, which involves the substitution of five hydrogen atoms with deuterium, does not significantly alter the fundamental chemical reactivity or ecotoxicity of the compound.
Mebeverine hydrochloride, the common salt form, is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2][3][4][5]
-
Causes serious eye damage .[1]
-
Very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1).[1][2]
Therefore, Mebeverine acid D5 must be treated as hazardous chemical waste .[2][6] Under the regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), all materials contaminated with this compound are subject to "cradle-to-grave" management, ensuring they are handled safely from generation to final disposal.[7][8]
| Hazard Classification | Description | Primary Concern for Disposal |
| Acute Oral Toxicity | Harmful if ingested.[1][2][3][4][5] | Prevents accidental exposure to personnel through proper handling and containment. |
| Serious Eye Damage | Can cause irreversible damage upon contact with eyes.[1] | Mandates the use of appropriate Personal Protective Equipment (PPE). |
| Aquatic Toxicity | Poses a significant, long-term threat to aquatic ecosystems.[1][2] | Strictly prohibits disposal down the drain. Environmental release must be avoided.[1][5][9] |
The Disposal Workflow: A Self-Validating System
The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Caption: Logical workflow for the safe disposal of Mebeverine Acid D5.
Detailed Experimental Protocol for Disposal
This protocol details the step-by-step methodology for handling and disposing of Mebeverine acid D5 waste within the laboratory.
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels (as provided by your institution's EHS department)
-
Personal Protective Equipment (PPE):
-
Safety goggles or face shield
-
Nitrile or other chemical-resistant gloves
-
Chemical-resistant lab coat
-
-
Secondary containment bin
PART A: WASTE SEGREGATION & COLLECTION
-
Labeling: Before generating any waste, obtain a designated hazardous waste container. Affix a hazardous waste label and clearly write "Mebeverine Acid D5 Waste" and list all components (e.g., solvents used for dissolution).
-
PPE Adherence: Always wear appropriate PPE, including safety goggles and gloves, when handling the compound or its waste.[1][5]
-
Waste Collection: Meticulously collect all materials that have come into contact with Mebeverine acid D5. This includes:
-
Residual solid compound.
-
Solutions containing the compound.
-
Empty vials or containers (unless triple-rinsed, with the rinsate collected as hazardous waste).
-
Contaminated consumables such as pipette tips, weighing paper, and gloves.
-
-
No Mixing: Do not mix this waste stream with other, incompatible chemical wastes.[10] Waste should be segregated by hazard class.
PART B: INTERIM STORAGE
-
Container Sealing: Keep the waste container securely sealed at all times, except when you are actively adding waste.[9] This prevents the release of vapors and protects against accidental spills.
-
Secondary Containment: Place the sealed waste container inside a larger, chemically resistant secondary containment bin. This bin should be capable of holding the entire volume of the primary container in case of a leak.
-
Storage Location: Store the container in a designated satellite accumulation area within your laboratory. This area should be well-ventilated, away from heat sources, and clearly marked as a hazardous waste storage site.[4]
-
Accumulation Time: Be mindful of institutional and regulatory limits on the amount of waste and the length of time it can be stored in the lab (often 180 days or less) before being transferred to a central facility.
PART C: FINAL DISPOSAL
-
Prohibited Actions:
-
DO NOT pour Mebeverine acid D5 waste down the sink or any other drain.[5][9] Its high aquatic toxicity makes this an environmental and regulatory violation.
-
DO NOT dispose of solid waste in the regular trash.
-
DO NOT attempt to neutralize the chemical unless you are following a specific, validated protocol provided by your EHS department. Improper neutralization can be hazardous.
-
-
Initiate Pickup: Once your waste container is full or you have finished the relevant experiments, contact your institution's Environmental Health & Safety (EHS) or equivalent department. Submit a hazardous waste pickup request according to their procedures.
-
Professional Handling: Trained EHS personnel will collect the waste from your laboratory. They will then consolidate it for transport and final disposal by a licensed hazardous waste management company, ensuring compliance with all EPA and local regulations.[7]
Causality and Trustworthiness in Protocol Design
-
Why Segregate? The principle of waste segregation is critical. Mixing different chemical wastes can lead to dangerous reactions. Furthermore, proper segregation simplifies the disposal process for the waste management facility, often reducing costs and ensuring a safer final treatment method.
-
Why the Strict "No Drain" Policy? Mebeverine is "very toxic to aquatic life with long lasting effects."[1][2] Wastewater treatment plants are generally not equipped to remove such specialized pharmaceutical compounds, leading to their release into waterways where they can harm ecosystems. The protocol's strict prohibition on drain disposal is a direct countermeasure to this significant environmental hazard.
-
Why Involve EHS? Licensed hazardous waste disposal is a highly regulated process. Your institution's EHS department has the expertise and the permits required to manage this process legally and safely. Attempting to bypass this system creates significant liability and safety risks for both the individual and the institution.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable research conducted in your laboratory does not come at the cost of personal or ecological well-being.
References
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]
-
Mebeverine hydrochloride Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Mebeverine Hydrochloride | C25H36ClNO5. PubChem, National Center for Biotechnology Information. [Link]
-
MEBEVERINE HCl Safety Data Sheet. MOEHS Group. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. University of Oldenburg. [Link]
Sources
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Mebeverine Hydrochloride | C25H36ClNO5 | CID 17683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. moehs.com [moehs.com]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. vumc.org [vumc.org]
- 10. Making sure you're not a bot! [oc-praktikum.de]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Mebeverine Acid D5
Introduction: Beyond the Molecule
Mebeverine acid D5 is a deuterated analog of a Mebeverine metabolite, a tool of increasing importance in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The strategic replacement of hydrogen with deuterium atoms can alter a compound's metabolic fate, a phenomenon known as the kinetic isotope effect.[1] While this isotopic substitution makes it invaluable for research, it does not fundamentally alter the compound's core chemical hazards. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of the researchers who handle these potent compounds daily.
This guide provides an essential framework for the safe handling of Mebeverine acid D5, focusing on the critical role of Personal Protective Equipment (PPE). It is designed not as a rigid template, but as a self-validating system of protocols rooted in causality. We will explore not just what to wear, but why we wear it, empowering you to make informed safety decisions in a dynamic laboratory environment.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling protocol is established, a thorough understanding of the material's hazards is paramount. While a specific Safety Data Sheet (SDS) for Mebeverine Acid D5 may not always be available, we can extrapolate from the data for Mebeverine Hydrochloride and general principles for Active Pharmaceutical Ingredients (APIs).
-
Primary Hazards: The parent compound, Mebeverine HCl, is classified as harmful if swallowed.[2][3] As an API powder, the primary routes of occupational exposure are inhalation and dermal contact.[4][5] Inhalation of fine dust can lead to systemic effects, and prolonged skin contact may cause irritation or sensitization.[2]
-
Deuterated Compound Considerations: Deuterated compounds are stable, non-radioactive isotopes.[1] Their chemical reactivity and physical properties can, however, differ slightly from their non-deuterated counterparts.[1] Therefore, we must handle them with the same, if not greater, level of caution.
-
Occupational Exposure Banding (OEB): Mebeverine HCl has been assigned an Occupational Exposure Band of 2 (OEB 2), corresponding to an occupational exposure limit (OEL) in the range of 0.1-1 mg/m³.[2] This banding necessitates specific engineering controls and a robust PPE strategy to minimize worker exposure.
The Hierarchy of Controls: PPE as the Final Guardian
It is a foundational principle of laboratory safety that PPE is the last line of defense. It should only be employed after engineering and administrative controls have been implemented to reduce hazards to the lowest practicable level.
| Control Level | Example for Mebeverine Acid D5 Handling |
| Engineering Controls | Working within a certified chemical fume hood or a powder containment hood to control dust.[2][6] For larger quantities or highly potent compounds, using glovebox isolators is recommended.[5][7] |
| Administrative Controls | Establishing Standard Operating Procedures (SOPs), providing thorough training, restricting access to handling areas, and practicing good housekeeping to avoid dust accumulation. |
| Personal Protective Equipment | The specific ensemble of gloves, eyewear, respiratory protection, and lab coats/coveralls detailed below. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following protocol outlines the minimum requirements for handling Mebeverine acid D5 powder.
Respiratory Protection
The inhalation of fine API powders is a primary exposure risk.[5] Engineering controls are the first choice for mitigating this, but respiratory protection is essential.
-
When Required: Mandatory when weighing or transferring powder outside of a containment system (e.g., glovebox), and during spill cleanup.
-
Recommended Types:
-
For low-volume, short-duration tasks in a fume hood: A NIOSH-approved N95 or P100 disposable respirator.
-
For higher-risk operations or spill response: A half-mask or full-face respirator with P100 cartridges.[8]
-
-
Causality: The small particle size of API powders allows them to become easily airborne and penetrate deep into the respiratory tract. A properly fitted respirator acts as a physical barrier, filtering these particles from the air you breathe.
Eye and Face Protection
-
When Required: At all times when handling Mebeverine acid D5 in any form (solid or solution).
-
Recommended Types:
-
Minimum: Safety glasses with integrated side shields conforming to ANSI Z87.1 or EN 166 standards.[2]
-
Higher Risk: Chemical splash goggles should be worn when there is a risk of splashes from solutions.
-
Maximum Protection: A full face shield should be worn over safety glasses or goggles during tasks with a high potential for splashes or dust generation, such as cleaning up large spills.[2][9]
-
-
Causality: The eyes are highly absorbent and susceptible to irritation from chemical dust and splashes. Proper eyewear provides a crucial barrier to prevent accidental contact.
Skin and Body Protection
Hand Protection:
-
Recommended Type: Nitrile gloves are the standard for handling most laboratory chemicals and provide adequate protection against incidental contact with Mebeverine acid D5.[2][4] Always use chemical-resistant gloves.
-
Protocol:
-
Check gloves for any signs of degradation or punctures before use.
-
For handling potent compounds, consider double-gloving to provide an additional layer of protection.
-
If direct contact occurs, remove the glove immediately, wash your hands thoroughly, and put on a new glove. Disposable gloves are intended for single-use and should not be reused after chemical contact.[10]
-
-
Causality: Gloves prevent dermal absorption, a key route of exposure. Nitrile offers a good balance of chemical resistance and dexterity for common laboratory tasks.
Body Protection:
-
Recommended Type:
-
Causality: A lab coat or coverall protects your skin and clothing from contamination. In the event of a spill, a disposable coverall can be quickly and safely removed, minimizing the spread of the compound.
PPE Selection Summary
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Storage & Transport | Not typically required if container is sealed | Safety glasses | Nitrile gloves | Lab coat |
| Weighing Powder | N95/P100 respirator (minimum) | Safety glasses with side shields | Double nitrile gloves | Lab coat or disposable coverall |
| Preparing Solutions | N95/P100 if dust is possible | Chemical splash goggles | Nitrile gloves | Lab coat |
| Spill Cleanup | Half-mask/full-face with P100 cartridges | Chemical splash goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Disposable coverall |
Operational & Disposal Plans
Safe Handling Workflow
-
Preparation: Designate a specific area for handling, preferably within a fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) before retrieving the compound.
-
Donning PPE: Put on your lab coat/coverall, followed by your respirator, eye protection, and finally, your gloves (outermost pair if double-gloving).
-
Handling: Open the container slowly to avoid creating airborne dust. Use a micro-spatula to carefully transfer the desired amount of powder. Avoid pouring the powder directly. Close the container tightly immediately after use.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container. Wash hands thoroughly.
Emergency Spill Response
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Caption: Workflow for handling a solid API spill.
Spill Cleanup Steps:
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain: Gently cover the spill with a damp paper towel or other absorbent material to prevent the powder from becoming airborne.[9] Do not sweep dry powder.
-
Collect: Carefully wipe up the material, working from the outside in. Place all contaminated materials (absorbent pads, gloves, etc.) into a sealable bag or container clearly labeled as "Hazardous Waste".[2]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Ensure the hazardous waste container is properly sealed and disposed of according to your institution's guidelines.[9]
Waste Disposal Plan
All materials contaminated with Mebeverine acid D5, including excess compound, empty containers, and used PPE, must be treated as hazardous chemical waste.
-
Segregation: Collect all solid and liquid waste in separate, designated, and compatible hazardous waste containers.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Mebeverine acid D5"), and the relevant hazard pictograms.[11]
-
Procedure: Follow your institution's specific procedures for chemical waste pickup and disposal. Never pour Mebeverine acid D5 solutions down the drain.[2][12] Empty stock vials should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol), and the rinsate collected as hazardous waste.[1][11] After rinsing, the defaced container may be disposed of as regular lab glass waste.[1]
Conclusion
The safe handling of potent research compounds like Mebeverine acid D5 is a non-negotiable aspect of scientific integrity. By understanding the compound's hazards, adhering to the hierarchy of controls, and meticulously following the PPE and handling protocols outlined in this guide, you can protect yourself and your colleagues. This commitment to safety ensures that the pursuit of scientific advancement does not come at the cost of personal well-being.
References
- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- MOEHS Group. (2021). MEBEVERINE HCl Safety Data Sheet.
- 3M. Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US.
- Uniprotect. Industry Applications: Chemical PPE for Pharma, AgriChem, Oil & Gas, Paints, and Labs.
- Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
- Santa Cruz Biotechnology. Mebeverine hydrochloride Safety Data Sheet.
- ILC Dover. (2024). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
- Simson Pharma Limited. (2025). Deuterated Compounds.
- Outsourced Pharma. (2015). Best Practices For Handling Potent APIs.
- LGC. (2025). CAT 1272 - mebeverine impurity standard - SAFETY DATA SHEET.
- Cayman Chemical. (2025). Safety Data Sheet - Mebeverine Acid.
- ECHEMI. (±)-Mebeverine SDS, 3625-06-7 Safety Data Sheets.
- Santa Cruz Biotechnology. (2020). SAFETY DATA SHEET - Mebeverine Acid.
- University of Pennsylvania. Nitrile Glove Chemical-Compatibility Reference.
- Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Otago. Laboratory chemical waste disposal guidelines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. moehs.com [moehs.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. workwearsolutions.net [workwearsolutions.net]
- 5. ilcdover.com [ilcdover.com]
- 6. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. otago.ac.nz [otago.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
